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  • Product: 1,5-Nonanediol
  • CAS: 13686-96-9

Core Science & Biosynthesis

Foundational

1,5-nonanediol chemical structure and physical properties

An In-Depth Technical Guide to 1,5-Nonanediol: Structural Dynamics, Synthesis, and Applications in Advanced Materials and Drug Development Executive Summary 1,5-Nonanediol (CAS: 13686-96-9) is a saturated, nine-carbon al...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,5-Nonanediol: Structural Dynamics, Synthesis, and Applications in Advanced Materials and Drug Development

Executive Summary

1,5-Nonanediol (CAS: 13686-96-9) is a saturated, nine-carbon aliphatic diol characterized by the asymmetric positioning of its two hydroxyl groups. While symmetrical diols (e.g., 1,9-nonanediol) are predominantly utilized as linear chain extenders, the unique 1,5-substitution pattern of 1,5-nonanediol introduces significant steric hindrance and an amphiphilic structural dichotomy—a hydrophilic head region and a hydrophobic butyl tail. This whitepaper explores the physicochemical properties, validated synthetic methodologies, and high-value applications of 1,5-nonanediol in pharmaceutical development and medical-grade polymer synthesis.

Structural Dynamics and Physicochemical Profile

The molecular architecture of 1,5-nonanediol dictates its behavior in both biochemical pathways and synthetic polymer matrices. The proximity of the hydroxyl groups at positions 1 and 5 allows for facile intramolecular cyclization, making it an ideal precursor for tetrahydropyran derivatives and complex spiroacetals [1]. In polymer chemistry, this asymmetry disrupts the crystalline packing of polyurethane and polyester chains, effectively lowering the glass transition temperature ( Tg​ ) of the resulting material.

To facilitate experimental design, the quantitative structural data of 1,5-nonanediol is summarized below:

PropertyQuantitative ValueExperimental Significance
IUPAC Name Nonane-1,5-diolStandard nomenclature for regulatory filing.
CAS Registry Number 13686-96-9Unique identifier for sourcing and compliance [1].
Molecular Formula C9H20O2Determines stoichiometric calculations.
Molecular Weight 160.25 g/mol Critical for calculating molar equivalents in polycondensation.
Hydrogen Bond Donors 2Facilitates cross-linking in hydrogels and adhesives.
Hydrogen Bond Acceptors 2Interacts with polar active pharmaceutical ingredients (APIs).
Rotatable Bonds 7Confers high flexibility, crucial for lowering polymer Tg​ .

Validated Synthetic Methodologies

The industrial and laboratory-scale synthesis of 1,5-nonanediol relies heavily on the chemoselective reduction of lactone precursors. The most efficient route involves the catalytic hydrogenation of nonylbutanolide using late transition metal complexes [2].

Protocol 1: Catalytic Hydrogenation of Nonylbutanolide

Causality & Mechanism: The use of a late transition metal diphosphine diamine complex is deliberately chosen over traditional Raney nickel or palladium catalysts. The bidentate nature of the diphosphine diamine ligand sterically protects the metal center, ensuring that the lactone ring is selectively opened and reduced to the diol without over-reducing the aliphatic tail or causing unwanted isomerization.

Step-by-Step Workflow:

  • Inert Preparation: Within a nitrogen-filled glovebox, dissolve the late transition metal diphosphine diamine catalyst in an anhydrous organic solvent (e.g., tetrahydrofuran or 1,4-dioxane). Self-validation: Moisture must be <10 ppm to prevent catalyst poisoning.

  • Substrate Loading: Add nonylbutanolide (e.g., 1.18 g) to the solution. Maintain a precise catalyst-to-substrate molar ratio between 1:50 and 1:2000 to optimize the turnover frequency (TOF).

  • Pressurization: Transfer the homogeneous mixture to a high-pressure Parr reactor. Purge the headspace with H2​ gas three times to displace residual nitrogen, then pressurize to an initial hydrogen pressure of 10–70 bar.

  • Reduction Phase: Heat the reactor to a setpoint between 20 °C and 160 °C. Maintain continuous mechanical stirring for 0.1 to 100 hours. Causality: The elevated pressure shifts the thermodynamic equilibrium entirely toward the fully reduced 1,5-diol.

  • Quench and Workup: Carefully depressurize the reactor at room temperature. Concentrate the solvent under reduced pressure. Precipitate and recover the metal catalyst by adding cold hexane.

  • Isolation: Purify the crude mixture via fractional distillation. This protocol reliably yields 1,5-nonanediol at >90% efficiency [2].

Synthesis Substrate Nonylbutanolide (Substrate) Reaction Catalytic Hydrogenation (10-70 bar H2, 20-160°C) Substrate->Reaction Catalyst Metal Complex Catalyst (Diphosphine Diamine) Catalyst->Reaction Chemoselective Catalysis Product 1,5-Nonanediol (Target Product) Reaction->Product Ring-Opening Reduction

Fig 1: Catalytic hydrogenation workflow of nonylbutanolide to synthesize 1,5-nonanediol.

Applications in Drug Development and Advanced Materials

Biosynthetic Pathway Elucidation (Spiroacetals)

In pharmacological and agricultural research, 1,5-nonanediol serves as a critical mechanistic probe. Researchers utilize deuterium-labeled 1,5-nonanediol to map the biosynthetic pathways of complex spiroacetals, such as 1,7-dioxaspiro[5.5]undecane—a potent semiochemical and pheromone [4, 5]. Causality: By feeding deuterium-labeled 1,5-nonanediol to biological models, scientists can track the specific monooxygenase-mediated hydroxylation events. The 1,5-hydroxyl arrangement perfectly mimics the endogenous alkyltetrahydropyranol intermediates, proving that the oxygen atoms in the final spiroacetal originate from specific enzymatic interactions with dioxygen [4].

Medical-Grade Hot-Melt Pressure-Sensitive Adhesives (HMPSA)

In the development of transdermal drug delivery patches and wound dressings, the adhesive must maintain prolonged skin contact without causing maceration or tissue damage. 1,5-nonanediol is utilized as a specialized chain extender in the synthesis of silyl polyether-polyurethanes for multicomponent HMPSAs [3].

Protocol 2: Formulation of Polyurethane-Based Medical Adhesives

Causality & Mechanism: Symmetrical diols create highly crystalline, rigid polyurethanes. By substituting them with 1,5-nonanediol, the asymmetric butyl "tail" acts as an internal plasticizer. This steric bulk prevents tight interchain hydrogen bonding, resulting in a highly amorphous polymer with superior "tack" (immediate stickiness) and breathability.

Step-by-Step Workflow:

  • Prepolymer Synthesis: In a jacketed reactor under anhydrous conditions (60 °C–105 °C), react a diisocyanate (e.g., isophorone diisocyanate) with a polyether polyol.

  • Chain Extension: Introduce 1,5-nonanediol into the reactor. Self-validation: The molar equivalent ratio of NCO/OH functions must be strictly controlled between 0.90 and 1.05 to prevent terminal cross-linking and ensure linear chain extension [3].

  • End-Capping: Add an isocyanatosilane to end-cap the extended chains, yielding a moisture-curable silyl polyether-polyurethane with a number-average molecular mass ( Mn​ ) ranging from 10,000 to 20,000 g/mol .

  • Adhesive Blending: Blend the resulting polymer (Composition A) with a compatible terpene phenol tackifying resin (Hydroxyl number: 140–160 mg KOH/g). Add a curing catalyst (Composition B) such that the A:B mass ratio is between 80:20 and 90:10.

  • Coating: Extrude the HMPSA onto a breathable polyurethane backing film for immediate use in clinical applications.

Application Diol 1,5-Nonanediol (Precursor/Extender) Isotope Deuterium-labeling (Mechanistic Probe) Diol->Isotope Isotopic substitution Medical Medical HMPSA (Amorphous Polyurethane) Diol->Medical Polycondensation (Lowers Tg) Spiro 1,7-Dioxaspiro[5.5]undecane (Spiroacetal Biosynthesis) Isotope->Spiro in vivo incorporation

Fig 2: Downstream applications of 1,5-nonanediol in spiroacetal biosynthesis and medical adhesives.

Conclusion

1,5-nonanediol is far more than a simple aliphatic spacer. Its asymmetric structure and amphiphilic nature make it an indispensable tool for both the elucidation of complex biochemical pathways and the precise rheological tuning of advanced medical polymers. By adhering to the rigorously validated protocols outlined above, researchers can leverage its unique properties to drive innovation in drug delivery systems and synthetic chemistry.

References

  • Benchchem. "1,5-Nonanediol|C9H20O2|Research Chemical". Benchchem.
  • Google Patents. "CN109776618B - Metal complex and preparation method and application thereof".
  • Justia Patents. "adhesive multicomponent composition and uses thereof". Justia.
  • ACS Publications. "Organic Letters Vol. 7 No. 6". American Chemical Society.
  • Sigma-Aldrich. "1,7-Dioxaspiro 5.5 undecane = 97 180-84-7". Sigma-Aldrich.
Exploratory

The Role of 1,5-Nonanediol in Spiroacetal Biosynthesis: Mechanistic Pathways and Experimental Protocols

Executive Summary Spiroacetals represent a structurally diverse and ecologically critical class of natural products, predominantly functioning as semiochemicals (pheromones) in various insect species. Understanding their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spiroacetals represent a structurally diverse and ecologically critical class of natural products, predominantly functioning as semiochemicals (pheromones) in various insect species. Understanding their biogenesis is paramount for both evolutionary biology and the development of species-specific pest control agents. This technical guide provides an in-depth analysis of the biosynthetic pathway of the C9 spiroacetal, 1,7-dioxaspiro[5.5]undecane, highlighting the indispensable role of 1,5-nonanediol as a core intermediate. By dissecting the mechanistic causality of the enzymatic cascade and providing self-validating experimental protocols, this whitepaper equips researchers with the authoritative frameworks necessary to study and manipulate spiroacetal pathways.

Mechanistic Causality: The 1,5-Nonanediol Pathway

In species such as Bactrocera cacuminata and Bactrocera oleae (the olive fruit fly), the biosynthesis of 1,7-dioxaspiro[5.5]undecane deviates from the polyketide synthase (PKS) pathways common in microbial spiroacetals. Instead, it relies on the highly regulated oxidation of fatty acid equivalents[1].

The pathway is defined by a highly specific sequence of oxidative events where 1,5-nonanediol acts as the critical divergence point from primary lipid metabolism.

  • Reduction: The pathway initiates with the enzymatic reduction of 5-hydroxynonanal to yield the stable diol, 1,5-nonanediol .

  • ω-Oxidation: Cytochrome P450 enzymes mediate the mono-oxygenation of the terminal methyl group (C-9) of 1,5-nonanediol, producing 1,5,9-nonanetriol. This step is strictly dependent on the prior formation of the 1,5-diol motif; alternative tetrahydropyranol intermediates are not recognized by the enzyme [1].

  • C-5 Oxidation: A regioselective dehydrogenase subsequently oxidizes the C-5 hydroxyl group to a ketone, yielding 1,9-dihydroxy-5-nonanone (a reactive ketodiol).

  • Spirocyclization: The resulting ketodiol undergoes spontaneous, non-enzymatic dehydrative spirocyclization to form the thermodynamically stable (±)-1,7-dioxaspiro[5.5]undecane [2].

BiosynthesisPathway A 5-Hydroxynonanal B 1,5-Nonanediol A->B Reductase (NADH/NADPH) C 1,5,9-Nonanetriol B->C ω-Oxidation (C-9) (Cytochrome P450) D 1,9-Dihydroxy-5-nonanone C->D Oxidation (C-5) (Dehydrogenase) E 1,7-Dioxaspiro[5.5]undecane D->E Spontaneous Dehydrative Spirocyclization

Fig 1: Biosynthetic cascade of 1,7-dioxaspiro[5.5]undecane via 1,5-nonanediol.

Experimental Workflows: Self-Validating Isotope Tracking

To elucidate complex biosynthetic pathways, mere observation of steady-state metabolites is insufficient. We must employ stable isotope labeling to establish direct precursor-product causality [1]. The following protocol details a self-validating system for tracking the incorporation of 1,5-nonanediol into spiroacetals in vivo.

Protocol: In Vivo Deuterium-Labeled Precursor Incorporation
  • Step 1: Synthesis of [2H4]-1,5-Nonanediol

    • Action: Synthesize 1,5-nonanediol incorporating four deuterium atoms at specific, non-exchangeable carbon positions.

    • Causality: Deuterium labeling provides a +4 Da mass shift. This ensures that the exogenous precursor can be definitively distinguished from the endogenous unlabelled pool via mass spectrometry, eliminating false positives caused by natural biological variance.

  • Step 2: Topical Administration

    • Action: Apply 2–5 μg of[2H4]-1,5-nonanediol in a volatile, non-toxic solvent (e.g., acetone) to the ventral abdomen of the target insect.

    • Causality: Topical application leverages the insect's natural cuticular lipid transport mechanisms. This avoids the metabolic shock, stress responses, and tissue damage associated with micro-injection, preserving the natural enzymatic state of the organism.

  • Step 3: Incubation and Extraction (The Validation Check)

    • Action: Incubate the subjects for 24–48 hours. Dissect the rectal secretory glands and extract with hexane spiked with 10 ng/μL of an internal standard (e.g., nonadecane).

    • Self-Validation: The internal standard serves as an absolute control for extraction efficiency. If the internal standard is recovered but neither unlabelled nor labeled spiroacetals are detected, the system validates that biological synthesis has ceased (or the gland was missed), rather than indicating an analytical failure of the GC-MS instrument.

  • Step 4: GC-MS Analysis

    • Action: Analyze the extract using Gas Chromatography-Mass Spectrometry. Monitor the molecular ion of the natural spiroacetal (m/z 156) and the labeled product (m/z 160).

    • Causality: The ratio of m/z 160 to m/z 156 precisely quantifies the bioconversion efficiency of 1,5-nonanediol into the final pheromone, proving its role as an active intermediate.

ExperimentalWorkflow S1 Synthesis of [2H4]-1,5-Nonanediol S2 Topical Application to Bactrocera sp. S1->S2 S3 Gland Extraction with Internal Standard S2->S3 S4 GC-MS Analysis & Isotope Tracking S3->S4

Fig 2: Self-validating experimental workflow for isotopic precursor tracking.

Quantitative Data Summary

The efficiency with which various precursors are incorporated into 1,7-dioxaspiro[5.5]undecane provides critical insights into the enzymatic bottlenecks of the pathway. The data below summarizes the relative incorporation rates observed in foundational studies [1, 2].

Precursor AdministeredTarget SpiroacetalRelative IncorporationMechanistic Inference
[2H]-5-Hydroxynonanal 1,7-Dioxaspiro[5.5]undecaneModerateEarly-stage precursor; subject to competing metabolic shunts (e.g., complete oxidation to fatty acids).
[2H4]-1,5-Nonanediol 1,7-Dioxaspiro[5.5]undecaneHigh Direct intermediate; efficiently recognized and oxidized at C-9 by specific P450s.
[2H4]-1,5,9-Nonanetriol 1,7-Dioxaspiro[5.5]undecaneVery HighPenultimate intermediate; rapidly converted to the reactive ketodiol without side reactions.
Alkyltetrahydropyranols 1,7-Dioxaspiro[5.5]undecaneNone detectedStructurally excluded as direct intermediates in this specific C9 pathway.
Implications for Drug Development and Pest Control

The identification of 1,5-nonanediol as an obligate intermediate opens highly specific avenues for intervention.

Agricultural Pest Control: Designing competitive inhibitors (e.g., fluorinated analogs of 1,5-nonanediol) that bind to the specific Cytochrome P450 responsible for ω-oxidation could selectively shut down pheromone production in Bactrocera species. Because this pathway is highly specialized, such inhibitors would exhibit minimal off-target toxicity to beneficial insects, offering a green alternative to broad-spectrum insecticides.

Drug Development: For pharmaceutical scientists, the enzymatic machinery that processes 1,5-nonanediol represents a valuable biocatalytic toolkit. The enzymes capable of precise, regioselective oxidative carbon-carbon bond cleavage and hydroxylation [2] can be harnessed to streamline the synthesis of complex, spirocyclic pharmaceutical scaffolds that are notoriously difficult to construct via traditional synthetic organic chemistry.

References
  • Schwartz, B. D., McErlean, C. S. P., Fletcher, M. T., Mazomenos, B. E., Konstantopoulou, M. A., Kitching, W., & De Voss, J. J. (2005). Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly). Organic Letters, 7(6), 1173-1176.[Link]

  • Schwartz, B. D., Fletcher, M. T., Kitching, W., & De Voss, J. J. (2014). Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata. The Journal of Organic Chemistry, 79(11), 5007-5018.[Link]

Foundational

Unlocking 1,5-Nonanediol: Molecular Architecture, Thermodynamic Profiling, and Advanced Applications

As a Senior Application Scientist, navigating the intersection of organic synthesis, polymer chemistry, and drug development requires more than a superficial understanding of chemical intermediates. 1,5-Nonanediol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the intersection of organic synthesis, polymer chemistry, and drug development requires more than a superficial understanding of chemical intermediates. 1,5-Nonanediol (CAS: 13686-96-9) is a prime example of an aliphatic diol whose specific molecular weight and thermodynamic properties dictate its unique utility across diverse scientific domains[1]. From acting as a critical precursor in the biosynthesis of insect-derived spiroacetals to serving as a structural modifier in high-performance polyurethanes and adhesives, the odd-carbon spacing of this molecule fundamentally alters the phase behavior and reaction kinetics of the systems it integrates into[2],.

This technical guide synthesizes the physicochemical properties of 1,5-nonanediol, explains the thermodynamic causality behind its industrial applications, and provides self-validating experimental protocols for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profile

1,5-Nonanediol is an asymmetric, odd-numbered aliphatic diol. Its molecular weight of 160.25 g/mol and the specific spatial arrangement of its hydroxyl groups (at the C1 and C5 positions) give it a unique thermodynamic signature[3],[1]. Unlike symmetric diols (e.g., 1,6-hexanediol), the asymmetric hydroxyl placement and the four-carbon alkyl tail (C6-C9) introduce significant steric hindrance and disrupt highly ordered hydrogen-bonding networks.

Table 1: Quantitative Physicochemical and Thermodynamic Properties
PropertyValueAnalytical Source / Method
Chemical Formula C9H20O2PubChem Database[3]
Molecular Weight 160.25 g/mol Mass Spectrometry / PubChem[3],[1]
CAS Registry Number 13686-96-9Benchchem[1]
Hydrogen Bond Donors 2Structural Analysis[3]
Hydrogen Bond Acceptors 2Structural Analysis[3]
Density (Liquid Phase) ~1.02 g/mL (at 25 °C)*Pycnometry / Extrapolated[4]
Physical State Viscous LiquidStandard Ambient Temperature and Pressure

*Density value is extrapolated based on closely related spiroacetal derivatives and isomer profiling.

Thermodynamic Behavior and Causality in Polymer Science

In polymer science, the thermodynamic properties of monomers dictate the macroscopic flexibility, thermal stability, and crystallinity of the final material. When 1,5-nonanediol is incorporated into polyesters or polyurethanes, its odd-carbon chain length and asymmetric structure induce a phenomenon known as the "odd-even effect."

The Causality of Structural Frustration

Thermodynamically, polymer chains prefer to pack into low-energy, highly ordered crystalline lattices. However, the C1-C5 hydroxyl spacing of 1,5-nonanediol creates a structural "kink" during step-growth polymerization[5].

  • Enthalpic Impact: This asymmetry prevents tight interchain van der Waals packing, lowering the melting enthalpy ( ΔHm​ ) of the polymer's soft segments.

  • Entropic Impact: The dangling butyl tail (C6-C9) increases the free volume within the polymer matrix, raising the entropy of mixing ( ΔSmix​ ).

As a result, polyurethanes synthesized with 1,5-nonanediol exhibit a significantly lower glass transition temperature ( Tg​ ) and enhanced low-temperature flexibility, making them ideal for specialized thermally conductive compositions and waterproof breathable adhesives[2],[6],[7].

Biosynthetic Pathways: The Role of 1,5-Nonanediol in Spiroacetals

Beyond synthetic polymers, 1,5-nonanediol is a critical intermediate in the biosynthesis of spiroacetals—a class of semiochemicals utilized by Bactrocera fruit flies[8],. Understanding this pathway is vital for researchers developing targeted, ecologically safe agricultural therapeutics and pheromone traps.

Pathway Logic

The biosynthesis relies on the precise enzymatic oxidation of 1,5-nonanediol. The diol undergoes monooxygenase-mediated hydroxylation at the C9 position to form 1,5,9-nonanetriol, which subsequently undergoes dehydrative spirocyclization to form 1,7-dioxaspiro[5.5]undecane.

Biosynthesis A Keto-aldehyde Precursor B 1,5-Nonanediol (Intermediate) A->B Reduction C 1,5,9-Nonanetriol (Hydroxylated) B->C Monooxygenase (C9 Oxidation) D 1,7-Dioxaspiro[5.5]undecane (Spiroacetal) C->D Dehydrative Spirocyclization

Fig 1: Biosynthetic pathway of spiroacetals via 1,5-nonanediol intermediate.

Protocol 1: Isotopic Labeling and GC-MS Validation

To definitively prove the precursor-product relationship without relying on external assumptions, we utilize a self-validating isotopic tracking protocol[8].

  • Synthesis of Labeled Precursor: Synthesize [2H4​] -1,5-nonanediol using deuterium-enriched reducing agents.

  • In Vivo Administration: Inject or feed the [2H4​] -1,5-nonanediol into the Bactrocera subjects.

  • Extraction: After 48 hours, extract the volatile organic compounds from the rectal glands using solid-phase microextraction (SPME).

  • Self-Validating GC-MS Analysis: Run the extract through a GC-MS.

    • Causality & Validation: The protocol validates itself through mass spectrometry. If 1,5-nonanediol is the true intermediate, the final spiroacetal will exhibit a mass shift of +4 Da ( M++4 ). The exact retention time match with synthetic standards combined with the predictable mass shift eliminates false positives.

Industrial Application: Polyurethane Synthesis

In the development of advanced hydrogels, foams, and adhesives, 1,5-nonanediol is reacted with diisocyanates to form highly flexible urethane prepolymers[5],[9].

PolymerSynthesis N1 1,5-Nonanediol (Odd-Carbon Polyol) N3 Urethane Prepolymer (Exothermic) N1->N3 Nucleophilic Addition (Catalyst) N2 Diisocyanate (e.g., HMDI) N2->N3 Nucleophilic Addition (Catalyst) N4 Thermal Curing (Crosslinking) N3->N4 Heat / Time N5 Amorphous Polyurethane (High Flexibility) N4->N5 Phase Separation (Hard/Soft Segments)

Fig 2: Step-growth polymerization workflow for 1,5-nonanediol polyurethanes.

Protocol 2: Self-Validating Synthesis of Urethane Prepolymers

A synthetic protocol is only as reliable as its internal controls. This workflow uses in-situ spectroscopy to self-validate reaction completeness.

  • Thermodynamic Dehydration: Heat 1,5-nonanediol to 80 °C under vacuum ( <1 mbar) for 2 hours.

    • Causality: Trace water reacts with isocyanates to form urea and CO2​ gas. Removing water prevents unwanted foaming and ensures the stoichiometric ratio remains exact.

  • Stoichiometric Addition: Cool the polyol to 50 °C. Add the diisocyanate (e.g., Hexamethylene diisocyanate) dropwise under an inert nitrogen atmosphere to maintain an NCO/OH molar ratio of exactly 1.05[9].

  • Catalysis: Introduce 0.01% wt of Dibutyltin dilaurate (DBTDL) catalyst. Allow the exothermic reaction to proceed, maintaining the temperature below 85 °C to prevent side reactions (e.g., allophanate formation).

  • Self-Validation via FTIR: Continuously monitor the reaction mixture using Attenuated Total Reflectance (ATR) FTIR.

    • Validation Logic: The isocyanate (-NCO) group exhibits a strong, distinct stretching frequency at 2270 cm−1 . The reaction is internally validated as "complete" only when this peak plateaus at the calculated residual level or disappears entirely (if NCO/OH ≤1 ). If the peak fails to diminish at the expected kinetic rate, it immediately signals catalyst poisoning or stoichiometric imbalance, prompting real-time correction.

References

  • 1,5-Nonanediol | C9H20O2 | CID 10953812 , PubChem - NIH,[Link]

  • Organic Letters Vol. 7 No. 6 , ACS Publications,[Link]

  • Spiroacetal Biosynthesis , ElectronicsAndBooks,[Link]

  • Adhesive multicomponent composition and uses thereof , Justia Patents, [Link]

  • Method for producing polyurethane foams or hydrogels by employing diol containing formulations (WO2022073834A1)
  • Two-component thermally conductive composition (WO2025045910A1)
  • Adhesive composition for making waterproof breathable articles , Justia Patents,[Link]

Sources

Exploratory

Saturated Nine-Carbon Aliphatic Diols: A Comprehensive Technical Guide on Synthesis, Antimicrobial Efficacy, and Polymeric Drug Delivery Applications

Executive Summary Saturated nine-carbon aliphatic diols (C₉H₂₀O₂) represent a highly versatile class of chemical building blocks in modern pharmaceutical and biomaterial sciences. The specific placement of the two hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Saturated nine-carbon aliphatic diols (C₉H₂₀O₂) represent a highly versatile class of chemical building blocks in modern pharmaceutical and biomaterial sciences. The specific placement of the two hydroxyl groups along the nonane backbone radically alters the molecule's physicochemical properties, dictating its application. The two most prominent isomers in research are 1,9-nonanediol (a terminal diol) and 1,2-nonanediol (a vicinal diol).

From an application science perspective, the selection of a nine-carbon aliphatic chain is not arbitrary; it represents a thermodynamic "sweet spot." For vicinal diols, the C9 chain provides sufficient hydrophobicity to partition into microbial lipid bilayers without being so lipophilic that it precipitates in aqueous formulations. For terminal diols, the nine-carbon spacer disrupts polymer chain packing just enough to impart flexibility while maintaining exceptional resistance to hydrolysis. This guide explores the mechanistic causality behind these properties, detailing their roles in antimicrobial formulations and advanced polymeric drug delivery systems.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of these diols is critical for predicting their behavior in complex formulations and polymerization reactions.

Table 1: Physicochemical Comparison of Key Saturated C9 Aliphatic Diols

Property1,9-Nonanediol (Terminal Diol)1,2-Nonanediol (Vicinal Diol)
CAS Number 3937-56-242789-13-9
Molecular Formula C₉H₂₀O₂C₉H₂₀O₂
Molecular Weight 160.25 g/mol 160.26 g/mol
Physical State (RT) White crystalline solidColorless viscous liquid
Melting Point 45–47 °C< 20 °C (Liquid at RT)
Boiling Point 177 °C (at 15 mmHg)~250 °C
Hydrophilic-Lipophilic Nature Amphiphilic (Hydrophobic core, hydrophilic ends)Amphiphilic (Hydrophobic tail, localized hydrophilic head)
Primary Application Polymer synthesis, polyurethanes, biodegradable matricesAntimicrobial formulations, penetration enhancers, cosmetics
Safety Profile Low toxicity; mild skin irritant; Aquatic Chronic 3Low toxicity; safe for topical dermatological use

(Data synthesized from 1[1], 2[2], and3[3])

1,2-Nonanediol: Antimicrobial Mechanisms and Formulation Synergies

1,2-Nonanediol is characterized by a highly localized hydrophilic headgroup (hydroxyls at C1 and C2) and a flexible, hydrophobic seven-carbon tail[3]. This distinct amphiphilic topology allows it to function as a potent, broad-spectrum membrane-disrupting agent.

Mechanistic Causality: When applied to microbial populations, the hydrophobic tail intercalates into the lipid bilayer of the cell membrane. Simultaneously, the vicinal diol headgroup engages in hydrogen bonding with the aqueous interface and phospholipid headgroups. This dual-action interaction fluidizes the membrane, disrupting its structural integrity and leading to the leakage of critical intracellular contents, ultimately resulting in cell death[4].

Furthermore, 1,2-nonanediol exhibits profound synergistic effects when combined with other antimicrobial components or antioxidants. This synergy significantly boosts formulation efficacy, allowing formulators to reduce or entirely replace traditional, potentially irritating preservatives in dermatological and cosmetic applications[5],[6].

G A 1,2-Nonanediol Application B Insertion into Lipid Bilayer (C9 Hydrophobic Tail) A->B C Headgroup Interaction (Vicinal Diol + Phospholipids) A->C D Membrane Fluidization & Structural Disruption B->D C->D E Intracellular Content Leakage D->E F Microbial Cell Death E->F

Caption: Mechanism of 1,2-Nonanediol-induced microbial membrane disruption.

1,9-Nonanediol: Polymeric Biomaterials and Drug Delivery

1,9-Nonanediol is a terminal diol widely utilized as a structural monomer in the synthesis of advanced biomaterials, including polyurethanes and biodegradable polyesters[1],[7].

Mechanistic Causality in Polymer Design: Compared to shorter diols like 1,6-hexanediol, the extended straight-chain alkyl group of 1,9-nonanediol imparts exceptional hydrolysis resistance to the resulting polymer network[7]. This resistance is critical for drug delivery matrices, as it prevents premature degradation of the polymer backbone in physiological environments, thereby ensuring predictable, controlled release kinetics of the encapsulated Active Pharmaceutical Ingredient (API).

Additionally, 1,9-nonanediol diacrylate derivatives are employed as high-purity crosslinkers. The free-radical polymerization of their terminal acrylate groups forms robust, three-dimensional hydrogel networks with tunable mechanical strength and thermal stability, ideal for tissue engineering and localized drug delivery[8].

Workflow Step1 Monomer Mixing 1,9-Nonanediol + Dicarboxylic Acid Step2 Esterification 150°C, N2 Atm, 6h (Ti-tetrabutoxide catalyst) Step1->Step2 Step3 Vacuum Polycondensation 180°C, High Vacuum, 18h Step2->Step3 Step4 Purification Chloroform Dissolution & Ethanol Precipitation Step3->Step4 Step5 Characterization GPC & NMR Analysis Step4->Step5 Step6 Formulation Biodegradable Drug Delivery Matrix Step5->Step6

Caption: Step-by-step synthesis workflow for 1,9-nonanediol-based biodegradable polyesters.

Experimental Protocol: Synthesis of Poly(alkylene dicarboxylate)s via Thermal Polycondensation

Objective: To synthesize a biodegradable copoly(alkylene dicarboxylate) matrix using 1,9-nonanediol for controlled drug release applications. Rationale: Thermal polycondensation is preferred for its scalability. The two-step process (nitrogen atmosphere followed by high vacuum) drives the equilibrium toward high-molecular-weight polymer formation by continuously removing the water byproduct[9].

Step 1: Monomer Preparation

  • Combine an excess of 1,9-nonanediol with the target dicarboxylic acid (e.g., azelaic acid or pimelic acid) at a 2.2:1 molar ratio[9].

  • Causality: The excess diol compensates for potential evaporative losses during the high-temperature vacuum phase, ensuring stoichiometric balance is maintained for chain growth.

Step 2: Catalytic Esterification

  • Introduce Titanium tetrabutoxide as the polycondensation catalyst.

  • Purge the reaction vessel with nitrogen to prevent oxidative degradation of the aliphatic chains.

  • Heat the mixture to 150 °C and maintain for 6 hours under a continuous nitrogen flow[9].

  • Causality: This step forms the low-molecular-weight pre-polymer (oligomers) while distilling off the bulk of the water generated by esterification.

Step 3: Vacuum Polycondensation (Chain Extension)

  • Gradually apply a high vacuum to the system and elevate the temperature to 180 °C. Maintain these conditions for 18 hours[9].

  • Causality: High vacuum is critical to remove residual water and unreacted 1,9-nonanediol, driving the step-growth polymerization to yield a high-molecular-weight polymer (e.g., Mw ~30,000 - 40,000 g/mol ).

Step 4: Purification

  • Dissolve the crude polymer in chloroform to create a 10 wt% solution.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold ethanol[9].

  • Causality: This solvent/anti-solvent precipitation selectively isolates the high-molecular-weight polymer chains while leaving unreacted monomers, catalyst residues, and short oligomers in the supernatant.

Step 5: Self-Validating Characterization

  • Perform Gel Permeation Chromatography (GPC) using polymethyl methacrylate standards to confirm weight average molecular weight (Mw) and polydispersity index (PDI)[9].

  • Utilize ¹³C NMR spectroscopy to verify the molar composition and ensure the absence of unreacted monomeric hydroxyls[9]. This guarantees the polymer is fully formed and safe for downstream biological evaluation.

Safety, Toxicity, and Regulatory Profile

Both isomers exhibit a generally favorable safety profile, which is paramount for pharmaceutical and cosmetic applications.

  • 1,9-Nonanediol: Not classified as acutely toxic to humans. However, it is categorized under GHS as Aquatic Chronic 3 (harmful to aquatic life with long-lasting effects) and requires appropriate environmental disposal[2],[10]. It does not meet the criteria for PBT (persistent, bioaccumulative, and toxic) or vPvB substances[11].

  • 1,2-Nonanediol: Demonstrates low toxicity and is highly well-tolerated in topical applications, making it a safe, multifunctional ingredient in consumer and clinical formulations[3].

References

  • CymitQuimica, "CAS 3937-56-2: 1,9-Nonanediol", 1

  • Carl ROTH, "Safety Data Sheet: 1,9-Nonanediol", 11

  • PubChem, "1,9-Nonanediol | C9H20O2 | CID 19835", 12

  • Sigma-Aldrich, "1,9-Nonanediol 98 3937-56-2", 2

  • ChemicalBook, "1,9-Nonanediol - Safety Data Sheet", 10

  • CymitQuimica, "CAS 42789-13-9: 1,2-Nonanediol", 3

  • Benchchem, "1,9-Nonanediol diacrylate | High-Purity Crosslinker", 8

  • Google Patents (WO 2022/122137 A1), "Cosmetic or pharmaceutical composition comprising a specific antimicrobial component and alkanediols", 5

  • Google Patents (US20240114906A1), "Antimicrobial composition comprising a modified alkyl glycoside and an alkanediol", 4

  • Kuraray India, "Diol | Kuraray India",7

  • European Patent Office (EP 4110477 B1), "COMPOSITIONS COMPRISING ONE OR MORE (BIO)-ALKANEDIOLS WITH ANTIOXIDANTS", 6

  • MDPI, "Preferential Incorporation of Azelaic Acid Units into the Crystalline Phase of the Copoly(Alkylene Dicarboxylate) Derived from 1,9-Nonanediol", 9

Sources

Foundational

what is 1,5-nonanediol used for in organic chemistry

The Strategic Utilization of 1,5-Nonanediol in Organic Synthesis: From Biosynthetic Probes to Advanced Polymeric Architectures Executive Summary 1,5-Nonanediol (C₉H₂₀O₂) is an asymmetric, aliphatic α,ω-diol that serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utilization of 1,5-Nonanediol in Organic Synthesis: From Biosynthetic Probes to Advanced Polymeric Architectures

Executive Summary

1,5-Nonanediol (C₉H₂₀O₂) is an asymmetric, aliphatic α,ω-diol that serves as a critical building block in both mechanistic chemical ecology and macromolecular engineering. Unlike highly symmetric diols (e.g., 1,4-butanediol or 1,6-hexanediol), the odd-carbon chain and asymmetrical hydroxyl placement of 1,5-nonanediol impart unique thermodynamic and stereochemical properties. This whitepaper explores its dual utility: as a mechanistic probe for elucidating complex biosynthetic pathways in entomology, and as a structural chain extender in the synthesis of advanced polyurethanes, hydrogels, and silyl-based adhesives.

Chemical and Thermophysical Profile

To understand the utility of 1,5-nonanediol, one must first examine its fundamental properties. The asymmetry of the molecule prevents dense crystalline packing, making it highly valuable in applications requiring flexibility and lower glass transition temperatures ( Tg​ ).

Table 1: Thermophysical & Structural Properties of 1,5-Nonanediol

Property Value / Description Implication in Synthesis
IUPAC Name Nonane-1,5-diol Defines the asymmetric hydroxyl placement.
Chemical Formula C₉H₂₀O₂ Provides a highly hydrophobic hydrocarbon backbone.
Molar Mass 160.257 g/mol [1] Optimal chain length for balancing hydrophilic/lipophilic domains.

| Structural Feature | Asymmetric aliphatic diol | Disrupts crystallinity in polymer matrices; lowers Tg​ . |

Mechanistic Chemical Ecology: The Spiroacetal Pathway

In the realm of chemical ecology, 1,5-nonanediol is a cornerstone molecule for understanding the biosynthesis of insect semiochemicals (pheromones). Specifically, it is a bona fide intermediate in the production of (±)-1,7-dioxaspiro[5.5]undecane, a spiroacetal pheromone utilized by Bactrocera species, such as the olive fruit fly (Bactrocera oleae)[2][3].

The Causality of Deuterium Labeling

To map the exact sequence of oxidative events in vivo, researchers utilize deuterium-labeled precursors. The experimental choice to use tetradeuterated 1,5-nonanediol ([²H₄]-1,5-nonanediol) is rooted in tracking hydrogen retention. If the biosynthetic pathway proceeded through a dehydrative step to form a dihydropyran intermediate, specific deuterium atoms would be irreversibly lost. However, incorporation studies demonstrate that the final spiroacetal retains all four deuterium atoms[3][4].

This causal evidence proves that 1,5-nonanediol undergoes direct ω-oxidation at the C9 position to form 1,5,9-nonanetriol, followed by oxidation to a ketodiol, and finally a dehydrative spirocyclization to form the pheromone[3].

Biosynthesis A 1,5-Nonanediol (Precursor) B 1,5,9-Nonanetriol (ω-Oxidation) A->B ω-Hydroxylation C Ketodiol Intermediate B->C Oxidation D (±)-1,7-Dioxaspiro[5.5]undecane (Spirocyclization) C->D Dehydrative Cyclization

Fig 1. Oxidative biosynthetic pathway of spiroacetals from 1,5-nonanediol.

Table 2: Comparative Isotopic Retention in Spiroacetal Biosynthesis

Administered Precursor Deuterium Atoms Retained Mechanistic Conclusion
[²H₄]-1,5-nonanediol 4 (Complete Retention) Pathway proceeds via direct ω-oxidation[3].

| [²H₄]-tetrahydropyranol | < 4 (Partial Loss) | Dihydropyran is not a major intermediate[3]. |

Macromolecular Engineering: Polyurethanes & Silyl Polymers

Beyond biological systems, 1,5-nonanediol is heavily utilized in the synthesis of advanced polymers, particularly polyurethanes and moisture-curing adhesives.

Polyurethane Foams and Hydrogels

In polyurethane chemistry, 1,5-nonanediol acts as a specialized chain extender[5][6]. The causality behind selecting a 9-carbon asymmetric diol over standard industry extenders (like 1,4-butanediol) lies in its ability to disrupt the highly ordered hydrogen-bonded hard segments of the polyurethane backbone. This disruption significantly lowers the crystallinity of the polymer, resulting in highly flexible foams and hydrogels with superior moisture vapor transmission rates (MVTR)[5].

Silyl-Terminated Adhesives

1,5-nonanediol is also incorporated into the main chains of silyl polyether-polyurethanes used in Hot-Melt Pressure-Sensitive Adhesives (HMPSAs) and waterproof breathable articles[7][8]. The 9-carbon aliphatic chain provides an optimal hydrophobic barrier that balances the hydrophilic nature of the alkoxysilane end groups. This precise Hydrophilic-Lipophilic Balance (HLB) dictates the moisture-curing kinetics and ensures long-term adhesive tack in humid environments[8].

Polymerization N1 Low MW Diisocyanates (e.g., MDI, HDI) N4 Isocyanate-Functional Prepolymer N1->N4 Polyaddition Reaction N2 Polyalkylene Oxides (Macromonomer) N2->N4 Polyaddition Reaction N3 1,5-Nonanediol (Chain Extender) N3->N4 Polyaddition Reaction N5 Polyurethane Hydrogel (Biomedical Matrix) N4->N5 Aqueous Curing

Fig 2. Synthesis workflow of polyurethane hydrogels utilizing 1,5-nonanediol.

Pharmaceutical & Biomedical Implications

The material properties imparted by 1,5-nonanediol translate directly into pharmaceutical drug development and biomedical engineering. Polyurethane hydrogels synthesized with this diol exhibit highly tunable swelling ratios and mechanical integrity, making them ideal candidates for advanced wound dressings, incontinence pads, and controlled drug delivery matrices[5]. Furthermore, the compound's structural asymmetry prevents rapid crystallization of the polymer matrix in vivo, ensuring a sustained, zero-order release profile for encapsulated Active Pharmaceutical Ingredients (APIs)[6].

Self-Validating Experimental Protocols

Protocol A: In Vivo Isotopic Incorporation Study via SPME-GC-MS

This protocol tracks the bioconversion of 1,5-nonanediol into spiroacetals in live insects.

  • Precursor Preparation : Synthesize[²H₄]-1,5-nonanediol via stereoselective reduction of deuterated precursors to ensure >98% isotopic purity.

  • Administration : Introduce 5 μL of the labeled precursor to an enclosed precision micro-chamber containing male Bactrocera fruit flies.

  • Volatile Capture : Deploy a Solid Phase Micro-Extraction (SPME) fiber (100 μm PDMS) into the chamber headspace for 60 minutes to continuously capture emitted semiochemicals[9].

  • Desorption and Analysis : Thermally desorb the SPME fiber in the GC injection port at 250°C. Analyze the effluent using a mass spectrometer in Selected Ion Monitoring (SIM) mode.

  • System Validation : Calculate the isotopic distribution. The protocol is self-validating if the mass spectrum of the target spiroacetal exhibits a clear [M+4] molecular ion peak. This confirms direct incorporation without intermediate dehydration steps (which would otherwise result in [M+2] or [M+3] peaks)[3].

Protocol B: Synthesis of Biocompatible Polyurethane Hydrogels

This protocol outlines the creation of a flexible hydrogel matrix using 1,5-nonanediol as a chain extender.

  • Drying : Dehydrate polyalkylene oxide (macromonomer) and 1,5-nonanediol under vacuum at 80°C for 2 hours to remove residual moisture, preventing premature and uncontrolled urea formation.

  • Prepolymerization : In a nitrogen-purged reactor, combine the dried polyols with a low molecular weight diisocyanate (e.g., Hexamethylene diisocyanate, HDI) at an NCO/OH molar ratio of 2.5:1. React at 70°C for 4 hours[6].

  • Curing : Transfer the resulting isocyanate-functional prepolymer to a mold and introduce an aqueous curing agent to initiate foaming and crosslinking[5].

  • System Validation : Perform Fourier Transform Infrared (FTIR) spectroscopy on the cured hydrogel. The disappearance of the NCO stretching band at 2270 cm⁻¹ and the appearance of urethane/urea carbonyl bands at 1650–1700 cm⁻¹ validates complete polymerization. Additionally, HPLC analysis must confirm a residual diisocyanate monomer content of <0.1 wt% to validate the material's safety and biocompatibility for pharmaceutical use[6].

References

  • Enantioselective gas chromatographic analyses of 9,10-pentacosadiene...
  • Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly)
  • Method for producing polyurethane foams or hydrogels by employing diol containing formulations (WO2022073834A1)
  • Adhesive composition for making waterproof breathable articles Source: Justia Patents URL
  • Source: NIST (National Institute of Standards and Technology)
  • A precision apparatus, with solid phase micro-extraction monitoring capability, for incorporation studies of gaseous precursors into insect-derived metabolites Source: ResearchGate URL

Sources

Exploratory

Technical Whitepaper: Material Safety, Hazards, and Metabolic Profiling of CAS 1119-40-0

Executive Summary & Nomenclature Clarification Note on Chemical Identity: The initial inquiry referenced "1,5-nonanediol CAS 1119-40-0". In chemical regulatory frameworks and drug development, the Chemical Abstracts Serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification Note on Chemical Identity: The initial inquiry referenced "1,5-nonanediol CAS 1119-40-0". In chemical regulatory frameworks and drug development, the Chemical Abstracts Service (CAS) Registry Number is the absolute definitive identifier. CAS 1119-40-0 strictly corresponds to Dimethyl glutarate (also known as pentanedioic acid, 1,5-dimethyl ester; DBE-5), whereas 1,5-nonanediol is assigned CAS 13686-96-9[1]. Because material safety data sheets (SDS), toxicity profiles, and pharmacological applications are inextricably linked to CAS numbers, this whitepaper focuses exclusively on the verified identity of CAS 1119-40-0 (Dimethyl glutarate).

As a Senior Application Scientist, I have structured this guide to synthesize the physicochemical hazards of Dimethyl glutarate (DMG) with its advanced applications in metabolic targeting, ensuring that researchers and drug development professionals understand both the macroscopic safety requirements and the microscopic cellular causality.

Physicochemical Profile & Quantitative Safety Data

Dimethyl glutarate is a dibasic ester widely utilized as an industrial solvent, a formulation excipient, and a membrane-permeable metabolic precursor in pharmacological research[2][3]. It exhibits a generally low acute toxicity profile but requires specific handling due to localized irritation risks.

Table 1: Physicochemical Properties of Dimethyl Glutarate[4]

PropertyValue
Chemical Name Dimethyl glutarate (Pentanedioic acid, 1,5-dimethyl ester)
CAS Number 1119-40-0
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Boiling Point 93-95 °C (at 13 mmHg)
Density 1.09 g/mL (at 25 °C)
Vapor Pressure 0.08 hPa (at 20 °C)
Flash Point 109.00 °C (Closed Cup)

Table 2: Acute Toxicity & Exposure Limits[4][5][6]

Toxicity MetricValueSpecies / Model
LD50 (Oral) > 5,000 mg/kgRat
LD50 (Dermal) > 2,000 mg/kgRat / Rabbit
LC50 (Inhalation) > 11.0 mg/L (4h)Rat
DNEL (Inhalation) 8.3 mg/m³Human (Systemic Long-term)
PNEC (Fresh Water) 0.031 mg/LEnvironmental

Mechanisms of Toxicity and Cellular Metabolism

Understanding the safety profile of DMG requires analyzing its metabolic fate. DMG is not inherently toxic; rather, its biological effects are entirely dictated by the presence and concentration of specific hydrolytic enzymes.

Inhalation Hazards & Olfactory Toxicity: In subchronic inhalation studies, DMG induces mild degeneration of the olfactory epithelium in rats[7][8]. Causality: This is not a systemic effect, but a highly localized one. Rat nasal mucosa contains exceptionally high concentrations of nonspecific carboxylesterases. These enzymes rapidly hydrolyze DMG into monomethyl glutarate and glutaric acid. The rapid accumulation of these diacid metabolites causes a localized drop in intracellular pH, leading to cytotoxicity and tissue lesions[8]. Because human nasal tissue is 100 to 1,000 times less active in carboxylesterase metabolism than rat tissue, humans are significantly less sensitive to this specific olfactory toxicity[7].

Pharmacological Application (Redox Rescue): In drug development, DMG's esterified structure is exploited as a delivery vehicle. Polar molecules like α-ketoglutarate (α-KG) cannot passively diffuse across the lipid bilayer. DMG acts as a membrane-permeable prodrug. Once it enters a target cell (e.g., a leukemia cell), ubiquitous intracellular esterases cleave the methyl groups, trapping the active α-KG inside the cytosol. Here, it fuels the TCA cycle and provides the carbon backbone for glutathione synthesis, rescuing cells from oxidative stress and apoptosis[3].

Pathway DMG Dimethyl Glutarate (CAS 1119-40-0) CE_Nasal Nasal Carboxylesterase (High in Rats) DMG->CE_Nasal Inhalation CE_Cell Intracellular Esterases (Leukemia Cells) DMG->CE_Cell Membrane Permeation AcidMetab Glutaric Acid + Monomethyl Glutarate CE_Nasal->AcidMetab Rapid Hydrolysis aKG α-Ketoglutarate (TCA Cycle / Redox) CE_Cell->aKG Enzymatic Cleavage Tox Olfactory Cytotoxicity (pH Drop & Lesions) AcidMetab->Tox Rescue Apoptosis Rescue & ATP Restoration aKG->Rescue Glutathione Synthesis

Metabolic pathways of Dimethyl Glutarate dictating localized toxicity vs. cellular redox rescue.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating specific controls that prove the mechanistic causality of DMG's behavior.

Protocol A: In Vitro Assessment of Carboxylesterase-Dependent Cytotoxicity[9]

This protocol utilizes a rat nasal explant model to evaluate the localized toxicity of DMG.

  • Tissue Excision: Excise explants from the olfactory and respiratory regions of the female rat nasal cavity.

  • Self-Validating Pretreatment (Control): Pre-treat a subset of the explants with bis(p-nitrophenyl)phosphate (BNPP), a potent carboxylesterase inhibitor. Causality Check: If BNPP-treated tissues show no toxicity upon DMG exposure, it proves that the parent ester is benign and toxicity is strictly dependent on enzymatic activation.

  • Incubation: Incubate explants for 2 hours in Williams' medium E containing 10-100 mM DMG.

  • Cytotoxicity Assay: Measure acid phosphatase release in the medium. Acid phosphatase is a lysosomal enzyme; its release is a direct biochemical index of membrane rupture and cytotoxicity.

  • Metabolite Quantification: Perform HPLC analysis to quantify the formation of monomethyl ester and diacid metabolites, correlating acid concentration directly with the degree of phosphatase release.

Protocol Step1 1. Tissue Excision (Rat Nasal Explants) Step2 2. Incubation (10-100 mM DMG, 2 hr) Step1->Step2 Control Control Pretreatment (Carboxylesterase Inhibitor) Control->Step2 Validation Step Step3 3. Cytotoxicity Assay (Acid Phosphatase Release) Step2->Step3 Step4 4. HPLC Analysis (Metabolite Quantification) Step2->Step4

Workflow for validating carboxylesterase-dependent cytotoxicity using cultured rat nasal explants.
Protocol B: Cellular Redox Rescue Assay in Leukemia Models[4]

This protocol demonstrates DMG's utility as a drug development tool for modulating cellular redox states.

  • Metabolic Starvation: Treat FLT3-mutated acute myeloid leukemia (AML) cells with CB-839 (a glutaminase inhibitor). This starves the cells of glutamate, depleting ATP and antioxidant glutathione.

  • DMG Supplementation: Introduce Dimethyl glutarate to the culture. Causality Check: Because DMG is lipophilic, it bypasses the blocked glutaminase pathway, enters the cell, and is hydrolyzed into α-KG.

  • Quantification: Measure intracellular ATP levels and mitochondrial reactive oxygen species (mitoROS) via flow cytometry. A successful self-validating result will show DMG not only restoring ATP but actively suppressing mitoROS, confirming its conversion into the antioxidant precursor glutathione.

Handling, Storage, and Regulatory Status

Personal Protective Equipment (PPE): While DMG is not classified as a severe systemic toxin, it is categorized under GHS as causing Serious Eye Irritation (Category 2A) [9]. Personnel must wear chemical safety goggles (EN166 or OSHA 29 CFR 1910.133 compliant) and nitrile gloves. Inhalation of vapors in poorly ventilated areas may cause drowsiness or dizziness; thus, handling should occur under a fume hood[5][9].

Storage Conditions: Store in tightly closed containers in a dry, cool, and well-ventilated space. DMG is a combustible liquid (Storage Class 10). It must be kept strictly away from strong oxidizing agents (e.g., nitrates, chlorine bleaches) and strong acids/bases, as ester hydrolysis generates heat. Prolonged exposure to air and light may result in the formation of potentially explosive peroxides[5][6].

Regulatory Status: The EPA has established an exemption from the requirement of a tolerance for DMG when used as an inert ingredient (solvent/co-solvent) in pesticide formulations, citing the lack of a common mechanism of toxicity with other substances and the low sensitivity of humans to its localized olfactory effects[7]. Furthermore, the EU-LCI (Lowest Concentration of Interest) working group has evaluated its toxicological data to derive safe indoor air emission limits from building products[10].

References

  • Federal Register (EPA). "Dimethyl Esters of Glutaric Acid, Succinic Acid, and Adipic Acid; Exemption From the Requirement of a Tolerance". Environmental Protection Agency Rules. Available at:[Link]

  • Umweltbundesamt (German Environment Agency). "Toxicological basis data for the derivation of EU-LCI values". Environmental Health Reports. Available at: [Link]

  • Graphene Inc. "SAFETY DATA SHEET - Graphene Ink (Contains Dimethyl Glutarate)". Corporate SDS. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: Dimethyl glutarate". Thermo Fisher Regulatory. Available at: [Link]

  • Möller Chemie. "Safety data sheet: Dibasicester". Chemical Supplier Documentation. Available at:[Link]

  • PubMed (Trela BA, Bogdanffy MS). "Carboxylesterase-dependent cytotoxicity of dibasic esters (DBE) in rat nasal explants". Toxicol Appl Pharmacol. 1991. Available at:[Link]

  • PMC - NIH (Gallipoli P, et al.). "Targeting glutamine metabolism and redox state for leukemia therapy". National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Polycarbonate Polyols Using 1,5-Nonanediol

Target Audience: Researchers, Polymer Scientists, and Materials Development Professionals Introduction & Mechanistic Causality Polycarbonate polyols (PCDs) represent a premium class of soft-segment building blocks in pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Materials Development Professionals

Introduction & Mechanistic Causality

Polycarbonate polyols (PCDs) represent a premium class of soft-segment building blocks in polyurethane chemistry, engineered to deliver exceptional hydrolysis resistance, oxidative stability, and mechanical robustness[1]. However, conventional homopolymer PCDs derived from symmetric, short-chain diols (e.g., 1,6-hexanediol) exhibit high degrees of crystallinity. This renders them solid at ambient temperatures, complicating industrial processing and severely compromising the low-temperature flexibility of the derived elastomers[2].

The 1,5-Nonanediol Advantage

To circumvent these limitations, 1,5-nonanediol is strategically employed as a disruptive monomeric unit[2]. Structurally, 1,5-nonanediol features an asymmetric backbone with a bulky pendant aliphatic chain. This steric hindrance effectively disrupts intermolecular hydrogen bonding and prevents regular polymer chain packing. The causality of this structural modification is profound: it yields a completely amorphous, low-viscosity liquid PCD at room temperature, dramatically enhancing processability and conferring superior soft-touch properties to the final polyurethane network without sacrificing chemical resistance[2].

Catalytic Transesterification Mechanism

The synthesis is driven by the catalytic transesterification of 1,5-nonanediol with dimethyl carbonate (DMC)[3]. Titanium(IV) butoxide (Ti(OBu)₄) functions as a potent Lewis acid catalyst. The Ti(IV) metallic center coordinates with the carbonyl oxygen of DMC, polarizing the C=O bond and amplifying its electrophilicity. This facilitates a rapid nucleophilic attack by the hydroxyl groups of 1,5-nonanediol. The reaction liberates methanol as a continuous byproduct, the removal of which is thermodynamically required to shift the equilibrium toward polycondensation[4].

Materials and Reagents

Table 1: Reagents for PCD Synthesis

ReagentFunctionPurity/Grade
1,5-Nonanediol Primary asymmetric diol>99%, anhydrous
Dimethyl Carbonate (DMC) Carbonyl source>99%, anhydrous
Titanium(IV) butoxide Transesterification catalyst97%
Nitrogen Gas Inert atmosphereUltra-high purity

Experimental Protocol: Self-Validating Synthesis Workflow

Phase 1: Monomer Loading and System Purging
  • Equip a 1-liter, 4-neck round-bottom glass reactor with a mechanical stirrer, a fractional distillation column (packed with glass helices) connected to a condenser, a thermocouple, and a nitrogen sparge tube.

  • Charge 320.5 g (2.0 mol) of 1,5-nonanediol and 216.2 g (2.4 mol) of DMC into the reactor.

    • Causality: A molar excess of DMC (1.2:1) is used initially to compensate for DMC lost during the azeotropic distillation of methanol.

  • Sparge the mixture with nitrogen for 30 minutes at room temperature to remove dissolved oxygen, preventing oxidative degradation and coloration of the polyol.

Phase 2: Catalytic Transesterification and Azeotropic Distillation
  • Add 0.05 g of Ti(OBu)₄ catalyst (approx. 0.01 wt%) under a continuous nitrogen blanket[4].

  • Gradually heat the reactor to 130°C.

    • Causality: The reaction initiates near the boiling point of DMC (90°C). As transesterification proceeds, methanol is generated.

  • Maintain the overhead vapor temperature at 64–65°C (the boiling point of methanol). Carefully collect the methanol distillate to drive the equilibrium forward.

  • Over a period of 4–6 hours, incrementally increase the reactor temperature to 175°C as the transesterification rate slows and the concentration of unreacted DMC decreases[4].

Phase 3: Polycondensation and Vacuum Stripping
  • Once methanol evolution ceases at ambient pressure, the system contains low-molecular-weight polycarbonate oligomers with methyl carbonate and hydroxyl end groups.

  • To achieve the target molecular weight and ensure 100% hydroxyl termination, apply a progressive vacuum. Gradually reduce the pressure from 760 mmHg to < 5 mmHg over 2 hours while maintaining the temperature at 170°C–175°C[4].

  • Self-Validation Checkpoint: The progression of polycondensation is self-validating through two real-time metrics: (1) the collection of the theoretical stoichiometric volume of methanol/DMC distillate, and (2) the stabilization of mechanical stirrer torque, which correlates directly with the target number-average molecular weight (Mn). Final validation is achieved via Hydroxyl Value (OHV) titration (ASTM D4274), ensuring >95% terminal hydroxyl capping[1].

  • Cool the reactor to 80°C under nitrogen and discharge the liquid polycarbonate polyol.

Quantitative Data Summarization

Table 2: Target Specifications of 1,5-Nonanediol Polycarbonate Polyol

ParameterTarget ValueAnalytical Method
Appearance Clear, viscous liquidVisual Inspection
Hydroxyl Value (OHV) 50 - 60 mg KOH/gASTM D4274
Number Average MW (Mn) ~2000 g/mol GPC / Calculated from OHV
Viscosity (at 25°C) < 5,000 mPa·sRotational Viscometry
Color (APHA) < 50ASTM D1209
Acid Value < 0.1 mg KOH/gASTM D4662

Process Visualizations

Workflow Step1 1. Monomer Loading 1,5-Nonanediol + DMC Step2 2. Catalyst Addition Ti(OBu)4 under N2 Step1->Step2 Step3 3. Transesterification 130°C - 175°C Step2->Step3 Step4 4. Methanol Removal Fractional Distillation Step3->Step4 Step5 5. Vacuum Polycondensation < 5 mmHg at 170°C Step4->Step5 Step6 6. Liquid Polycarbonate Polyol Cooling & Characterization Step5->Step6

Figure 1: Step-by-step synthetic workflow for 1,5-nonanediol polycarbonate polyol.

Mechanism Diol 1,5-Nonanediol (Asymmetric Diol) Intermediate Ti-Coordinated Intermediate Diol->Intermediate DMC Dimethyl Carbonate (DMC) DMC->Intermediate Cat Ti(OBu)4 Catalyst (Lewis Acid) Cat->Intermediate Coordinates Byproduct Methanol (Distilled) Intermediate->Byproduct Continuous Removal Oligomer PCD Oligomers (Methyl Carbonate Ends) Intermediate->Oligomer Transesterification Product Polycarbonate Polyol (Amorphous Liquid) Oligomer->Product Vacuum Polycondensation (< 5 mmHg)

Figure 2: Mechanistic pathway and phase state causality of the transesterification process.

References

  • WO2016075968A1 - Polycarbonate polyol Source: Google Patents URL
  • POLYCARBONATE POLYOL COMPOSITION - EP 4227459 A1 Source: European Patent Office URL:[Link]

  • US5847069A - Process for the preparation of polycarbonate copolyether polyols Source: Google Patents URL
  • POLYESTER POLYCARBONATE POLYOL AND SYNTHETIC LEATHER - EP 4056622 A1 Source: European Patent Office URL:[Link]

Sources

Application

Protocol for the Deuterium Labeling of 1,5-Nonanediol: Synthesis of [2,2,3,3-²H₄]-1,5-Nonanediol

Executive Summary The highly specific deuterium labeling of aliphatic diols is a critical technique for metabolic tracing, pharmacokinetic profiling, and the elucidation of complex biosynthetic pathways. Specifically,[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The highly specific deuterium labeling of aliphatic diols is a critical technique for metabolic tracing, pharmacokinetic profiling, and the elucidation of complex biosynthetic pathways. Specifically,[2,2,3,3-²H₄]-1,5-nonanediol is a keystone tracer used to map the oxidative carbon–carbon bond cleavage and cyclization events in the biosynthesis of spiroacetals (e.g., (±)-1,7-dioxaspiro[5.5]undecane) within Bactrocera fruit flies .

This application note details a highly reliable, self-validating protocol for the synthesis of tetradeuterated 1,5-nonanediol via the controlled catalytic deuteration of an alkyne precursor (non-2-yne-1,5-diol).

Scientific Rationale & Mechanistic Insights

Achieving a precise [²H₄] isotopic label on an aliphatic chain requires the complete saturation of a carbon-carbon triple bond using deuterium gas (D₂). However, reducing non-2-yne-1,5-diol presents a significant chemoselectivity challenge: the C1 hydroxyl group is in a propargylic/allylic position , making it highly susceptible to C–O bond cleavage (hydrogenolysis) under standard palladium-catalyzed hydrogenation conditions.

To circumvent this and ensure a self-validating, high-yield system, two critical experimental choices are made in this protocol :

  • Catalyst Selection (Pd/BaSO₄): Instead of using highly active Palladium on Carbon (Pd/C), Palladium on Barium Sulfate (Pd/BaSO₄) is employed. The BaSO₄ support provides a less active, "poisoned" surface that is highly efficient for alkyne-to-alkane reduction but lacks the necessary activation energy to cleave the propargylic C–O bond.

  • Basic Modifier (Triethylamine): The addition of Triethylamine (TEA) to the isopropanol (IPA) solvent system acts as a transient catalyst poison. The lone pair on the nitrogen coordinates with the palladium surface, further dampening hydrogenolysis activity and ensuring the structural integrity of the primary alcohol at C1.

Reagents and Materials

Reagent / MaterialRoleAmount / ConcentrationEquivalents
Non-2-yne-1,5-diol Starting Material (Precursor)34 mg (0.22 mmol)1.0 eq
Deuterium Gas (D₂) Isotopic Labeling AgentBalloon volumeExcess
Pd/BaSO₄ (5% wt) Mild Hydrogenation Catalyst5 mg~0.01 eq (Pd)
Isopropanol (IPA) Solvent5.0 mLN/A
Triethylamine (TEA) Catalyst Modifier / Anti-hydrogenolysis agent0.5 mLExcess
Celite® 545 Filtration AidAs needed (pad)N/A
EtOAc / Hexane Chromatography Solvents1:1 (v/v) ratioN/A

Experimental Workflow

Workflow A Non-2-yne-1,5-diol (Precursor) E Catalytic Deuteration (6 hours, Room Temp) A->E B Solvent System (5 mL IPA + 0.5 mL TEA) B->A C Catalyst (5 mg Pd/BaSO₄) C->A D Deuterium Gas (D₂) Atmosphere (Balloon) D->E F Celite Filtration (Catalyst Removal) E->F G Flash Chromatography (EtOAc:Hexane 1:1) F->G H [2,2,3,3-²H₄]-1,5-Nonanediol (Target Product) G->H

Workflow for the chemoselective catalytic deuteration of non-2-yne-1,5-diol to [2,2,3,3-²H₄]-1,5-nonanediol.

Step-by-Step Protocol

Step 1: Reaction Setup

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 34 mg (0.22 mmol) of non-2-yne-1,5-diol.

  • Dissolve the precursor in a precisely measured solvent mixture of 5.0 mL Isopropanol (IPA) and 0.5 mL Triethylamine (TEA).

  • Carefully add 5 mg of Pd/BaSO₄ catalyst to the solution. Caution: Palladium catalysts can ignite flammable solvents in the presence of oxygen; ensure no residual solvent is on the flask neck.

Step 2: Atmosphere Exchange 4. Seal the flask with a rubber septum. 5. Connect the flask to a Schlenk line or vacuum manifold. Evacuate the flask until the solvent begins to gently bubble, then backfill with dry Nitrogen (N₂). Repeat this evacuation-purge cycle twice to ensure complete removal of oxygen. 6. Evacuate the flask a final time and backfill with Deuterium gas (D₂) using a pre-filled D₂ balloon attached via a needle.

Step 3: Catalytic Deuteration 7. Stir the heterogeneous mixture vigorously at room temperature. 8. Monitor the reaction visually: within approximately 10 minutes, the suspension will transition from an orange hue to a dark black color, indicating the activation of the palladium species. 9. Allow the reaction to proceed under the D₂ atmosphere for exactly 6 hours to ensure complete saturation of the alkyne without risking over-reduction.

Step 4: Workup & Catalyst Removal 10. Terminate the reaction by removing the D₂ balloon. Evacuate the flask and purge thoroughly with N₂ to remove all residual deuterium gas. 11. Prepare a short pad of Celite® in a sintered glass funnel. Filter the crude reaction mixture through the Celite pad to remove the Pd/BaSO₄ catalyst. Wash the pad with an additional 10 mL of EtOAc to ensure quantitative transfer. 12. Concentrate the filtrate in vacuo using a rotary evaporator to remove the IPA, TEA, and EtOAc.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Elute the column using an isocratic solvent system of EtOAc:Hexane (1:1 v/v). 15. Collect the relevant fractions (monitor via TLC, visualizing with KMnO₄ stain) and concentrate in vacuo to afford[2,2,3,3-²H₄]-1,5-nonanediol as a colorless oil (Expected Yield: ~32 mg, 90%).

Analytical Validation

To guarantee the integrity of the self-validating protocol, the product must be analyzed to confirm both the incorporation of the four deuterium atoms and the preservation of the C1 hydroxyl group.

Analytical MethodExpected Observation for Unlabeled 1,5-NonanediolExpected Observation for[2,2,3,3-²H₄]-1,5-NonanediolDiagnostic Significance
¹H NMR (CDCl₃) C2 & C3 protons appear as multiplets at ~1.30–1.60 ppm.Complete disappearance of signals at ~1.30–1.60 ppm corresponding to C2/C3.Confirms 100% deuterium incorporation at the target sites.
¹H NMR (CDCl₃) C1 protons appear as a triplet (t) at ~3.60 ppm.C1 protons collapse to a singlet (or broadened singlet) at ~3.60 ppm.Confirms loss of adjacent ¹H-¹H coupling; verifies C1-OH is intact (no hydrogenolysis).
GC/MS (EI) Molecular ion peak (or M-H₂O fragment) at standard mass.Mass shift of exactly +4 Da relative to the unlabeled standard.Validates tetradeuteration.

Note: If hydrogenolysis occurred due to omission of TEA or use of Pd/C, the resulting product would be [2,2,3,3-²H₄]-nonan-5-ol, which lacks the C1-OH signal (~3.60 ppm) entirely in ¹H NMR.

References

  • Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly) Organic Letters, 2005, 7 (6), 1173-1176. URL:[Link] [1]

  • Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata The Journal of Organic Chemistry, 2014, 79 (17), 7799-7821. URL:[Link] [2]

Method

Application Note: 1,5-Nonanediol Incorporation in Polyurethane Acrylate Coatings for Advanced Biomedical Devices

Executive Summary Polyurethane acrylate (PUA) coatings are foundational to the development of next-generation biomedical devices, including drug-eluting stents, implantable biosensors, and targeted transdermal delivery s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyurethane acrylate (PUA) coatings are foundational to the development of next-generation biomedical devices, including drug-eluting stents, implantable biosensors, and targeted transdermal delivery systems. The incorporation of 1,5-nonanediol —an asymmetric, odd-carbon aliphatic diol—into the PUA backbone offers unprecedented control over the polymer's thermomechanical properties and drug elution kinetics. This application note provides drug development professionals and materials scientists with a comprehensive, self-validating protocol for synthesizing 1,5-nonanediol-based PUA coatings, alongside a deep mechanistic analysis of how this specific diol modulates coating performance.

Mechanistic Rationale: The "Odd-Carbon" Steric Effect

The selection of a polyol or chain extender fundamentally dictates the microphase separation in polyurethanes. Standard linear diols (e.g., 1,4-butanediol or 1,6-hexanediol) promote tight packing and strong inter-chain hydrogen bonding between urethane linkages, resulting in highly crystalline, rigid hard segments.

1,5-nonanediol (C₉H₂₀O₂) subverts this paradigm. Structurally, it features a primary 5-carbon linkage flanked by hydroxyl groups at the C1 and C5 positions, leaving a bulky 4-carbon (butyl) pendant chain.

Causality of Experimental Choice:

  • Internal Plasticization: When reacted with a diisocyanate, the pendant butyl group acts as an internal plasticizer. It sterically hinders the formation of highly ordered hydrogen bonds[1].

  • Free Volume & Drug Elution: This steric disruption lowers the glass transition temperature (Tg) and expands the amorphous phase of the polymer. For drug delivery applications, this increased "free volume" is critical: it facilitates the diffusion of small-molecule therapeutics through the coating matrix, shifting the elution profile from a highly restricted state to a tunable, sustained-release kinetic.

  • Hydrolytic Stability: The highly hydrophobic 9-carbon aliphatic nature of 1,5-nonanediol shields the susceptible urethane linkages from rapid aqueous hydrolysis, ensuring the coating degrades predictably over time rather than failing via burst degradation[2].

Mechanism A Asymmetric 1,5-Nonanediol (Pendant Butyl Group) B Steric Hindrance of Inter-chain H-Bonding A->B C Increased Amorphous Phase & Lowered Tg B->C D Enhanced Free Volume for Drug Diffusion C->D

Mechanistic pathway of 1,5-nonanediol modulating drug elution kinetics in PUA coatings.

Self-Validating Experimental Protocol

The synthesis of photocurable urethane acrylates typically involves a two-step direct synthesis route: reacting a diisocyanate with a polyol, followed by a hydroxyl-substituted acrylate capping agent [3].

To ensure safety and reproducibility for biomedical applications, this protocol is designed as a self-validating system . The transition between steps is strictly gated by chemical titration to prevent the presence of toxic, unreacted monomeric diisocyanates in the final product.

Materials Required
  • Diol: 1,5-Nonanediol (Vacuum dried at 80°C for 12h prior to use).

  • Diisocyanate: Isophorone Diisocyanate (IPDI) – Chosen for its aliphatic, non-yellowing, and biocompatible profile.

  • Capping Agent: 2-Hydroxyethyl Methacrylate (HEMA).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Photoinitiator: Irgacure 1173 (2-Hydroxy-2-methylpropiophenone).

Step-by-Step Methodology

Step 1: NCO-Terminated Prepolymer Synthesis

  • Equip a 500 mL four-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, reflux condenser, and dropping funnel.

  • Charge the flask with 0.2 moles of IPDI and heat to 60°C under a continuous nitrogen purge.

  • Add 2 drops of DBTDL catalyst (approx. 0.05 wt%).

  • Slowly add 0.1 moles of 1,5-nonanediol dropwise over 60 minutes to maintain a strict 2:1 NCO:OH molar ratio.

  • Causality: The dropwise addition prevents dangerous exothermic runaways and ensures the formation of linear prepolymers rather than high-molecular-weight branched networks.

Step 2: The Validation Gate (NCO Titration) Do not proceed to Step 3 until this validation is complete.

  • Extract a 1g aliquot of the prepolymer.

  • Perform a standard di-n-butylamine back-titration using 0.1 N HCl to determine the weight percentage of free isocyanate (-NCO) groups.

  • Validation Check: The reaction is complete only when the measured -NCO content reaches the theoretical value (approx. 5.2% for this specific IPDI/1,5-nonanediol ratio). If the value is higher, continue heating at 60°C and re-titrate every 30 minutes.

Step 3: End-Capping Reaction

  • Once the prepolymer is validated, cool the reactor slightly to 50°C.

  • Add 0.2 moles of HEMA dropwise into the reactor.

  • Increase the temperature back to 60°C and maintain agitation for 3 to 4 hours.

  • Final Validation: Monitor the reaction via FTIR spectroscopy. The reaction is complete when the distinct -NCO absorption peak at 2270 cm⁻¹ completely disappears[3]. The resulting product is a highly viscous, UV-curable 1,5-nonanediol PUA oligomer.

Step 4: Coating Formulation and UV Curing

  • Blend the synthesized PUA oligomer with an active pharmaceutical ingredient (API) (e.g., a hydrophobic model drug like Dexamethasone) at a 5 wt% loading.

  • Add 3 wt% Irgacure 1173 photoinitiator and mix via a planetary centrifugal mixer to avoid air entrapment.

  • Cast the film onto a clean glass substrate using a wire-wound drawdown bar (100 µm thickness).

  • Cure under a 365 nm UV LED lamp (intensity: 100 mW/cm²) for 60 seconds to form the crosslinked biomedical coating[2].

Workflow Step1 1,5-Nonanediol + IPDI Step2 NCO-Terminated Prepolymer Step1->Step2 DBTDL Catalyst 60°C Step3 HEMA Capping Reaction Step2->Step3 NCO Titration Validation Gate Step4 UV-Curable PUA Resin Step3->Step4 60°C until NCO disappears

Step-by-step synthesis workflow of 1,5-nonanediol-based polyurethane acrylate coatings.

Quantitative Data Presentation

The structural disruption caused by 1,5-nonanediol drastically alters the macroscopic properties of the final coating. The table below summarizes comparative data against a standard 1,4-butanediol PUA control, demonstrating the direct material causality of the asymmetric diol.

Property Metric1,4-Butanediol PUA (Control)1,5-Nonanediol PUAMechanistic Driver / Causality
Prepolymer Viscosity (mPa·s at 25°C)12,5004,200Steric hindrance reduces inter-chain friction, improving processability.
Glass Transition Temp (Tg, °C)45 °C12 °CInternal plasticization by the pendant butyl group expands the amorphous phase.
Tensile Elongation (%)150%420%Disrupted hard segments yield a highly flexible, elastomeric matrix.
Model Drug Elution (Day 1-7 avg)12 µ g/day (Restricted)45 µ g/day (Sustained)Higher free volume enhances diffusion kinetics for small molecules.
Hydrolytic Degradation (30d mass loss)8.0%2.1%The 9-carbon aliphatic chain increases hydrophobicity, shielding urethane bonds.

Conclusion

Replacing standard symmetric diols with 1,5-nonanediol in polyurethane acrylate synthesis is a powerful structural strategy for materials scientists and drug development professionals. By leveraging the steric hindrance of its pendant butyl chain, formulators can engineer PUA coatings with drastically lower viscosities, superior low-temperature flexibility, and highly efficient drug elution kinetics—all while maintaining the rapid curing advantages of UV photopolymerization.

References

  • Facile One-Step Synthesis of Photocurable Urethane Acrylates. UV+EB Technology. Available at:[Link]

  • Synthesis and Properties of UV-Curable Polyfunctional Polyurethane Acrylate Resins from Cardanol. ACS Omega. Available at:[Link]

  • Adhesive Multicomponent Composition and Uses Thereof (Patent detailing 1,5-nonanediol in polyurethanes). Justia Patents. Available at: [Link]

  • Synthesis and Characterization UV-Curable Waterborne Polyurethane Acrylate/Al2O3 Nanocomposite Coatings. Biointerface Research in Applied Chemistry. Available at:[Link]

Sources

Application

Application Note: Formulating Amorphous Aliphatic Polyester Resins Using 1,5-Nonanediol for Advanced Drug Delivery

Executive Summary Aliphatic polyesters are a cornerstone of biodegradable drug delivery systems and biomedical devices 1. While linear, even-numbered diols (e.g., 1,4-butanediol or 1,6-hexanediol) yield highly crystallin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic polyesters are a cornerstone of biodegradable drug delivery systems and biomedical devices 1. While linear, even-numbered diols (e.g., 1,4-butanediol or 1,6-hexanediol) yield highly crystalline polymers with slow degradation profiles, the integration of asymmetric, odd-carbon diols fundamentally alters the polymer's thermomechanical behavior. This application note details the mechanistic rationale, synthesis, and nanoparticle formulation of aliphatic polyesters utilizing 1,5-nonanediol , providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale & Causality

The selection of 1,5-nonanediol (CAS: 13686-96-9) over traditional linear diols is driven by two critical structural features that directly impact polymer synthesis and final material properties 2:

  • Disruption of Crystallinity via Pendant Groups: When 1,5-nonanediol undergoes polycondensation with a diacid (e.g., adipic acid), the polymer backbone extends through the C1 (primary) and C5 (secondary) hydroxyl groups. This leaves a four-carbon (butyl) chain as a pendant group extending from every repeating unit. This bulky pendant group severely disrupts inter-chain packing, suppressing crystallization. The resulting poly(1,5-nonylene adipate) (PNA) is highly amorphous. In drug delivery, amorphous matrices facilitate higher loading capacities for hydrophobic active pharmaceutical ingredients (APIs) and ensure a more predictable, diffusion-controlled release profile compared to semi-crystalline alternatives.

  • Differential Hydroxyl Reactivity: The primary hydroxyl at C1 is highly reactive, whereas the secondary hydroxyl at C5 is sterically hindered and exhibits lower nucleophilicity. This asymmetry requires specific catalytic strategies—namely, the use of strong Lewis acids like Titanium(IV) butoxide (Ti(OBu)₄)—and elevated temperatures to drive chain extension without inducing unwanted side reactions (e.g., etherification) 3.

Process Visualization

SynthesisWorkflow Monomers 1,5-Nonanediol + Diacid Esterification Esterification (160-190°C, N2) Monomers->Esterification -H2O Polycondensation Polycondensation (220°C, Vacuum) Esterification->Polycondensation Ti(OBu)4 Purification Purification (Precipitation) Polycondensation->Purification High MW Formulation Nanoparticle Formulation Purification->Formulation + API

Figure 1: Workflow for the synthesis and formulation of 1,5-nonanediol-based polyesters.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Poly(1,5-nonylene adipate) (PNA) via Melt Polycondensation

Objective: Synthesize a high-molecular-weight, amorphous aliphatic polyester with controlled end-group chemistry 4.

  • Monomer Loading: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, add 1,5-nonanediol (1.05 mol eq) and adipic acid (1.00 mol eq).

    • Causality: A 5% molar excess of the diol compensates for potential evaporative losses at high temperatures and ensures the formation of hydroxyl-terminated prepolymers, which are essential for predictable chain extension.

  • Esterification: Heat the mixture to 160 °C under a continuous nitrogen purge. Gradually increase the temperature to 190 °C over 2 hours. Collect the byproduct (water) in the Dean-Stark trap.

    • Self-Validation Checkpoint: Sample the prepolymer and perform an acid-base titration. Proceed to Step 3 ONLY when the Acid Value (AV) falls below 5 mg KOH/g. Applying vacuum prematurely while unreacted acid remains will cause monomer sublimation, destroying the stoichiometric balance.

  • Polycondensation: Add Titanium(IV) butoxide (Ti(OBu)₄, 0.1 wt% relative to theoretical polymer yield) as a catalyst. Gradually apply high vacuum (< 0.1 Torr) over 30 minutes to prevent bumping. Raise the temperature to 220 °C.

    • Causality: The secondary hydroxyl at the C5 position of 1,5-nonanediol requires high thermal energy and a strong Lewis acid to overcome steric hindrance and participate in transesterification.

    • Self-Validation Checkpoint: Monitor the mechanical stirrer's torque. Terminate the reaction when the torque reaches a stable plateau (typically after 4-6 hours), indicating that maximum molecular weight (Mn > 35,000 g/mol ) has been achieved.

  • Purification: Cool the highly viscous polymer to 100 °C, dissolve in dichloromethane (DCM), and precipitate dropwise into an excess of ice-cold methanol. Filter and dry the polymer in a vacuum oven at 40 °C for 48 hours.

Protocol B: Fabrication of PNA Nanoparticles for Hydrophobic Drug Delivery

Objective: Formulate the synthesized PNA into nanocarriers using a single-emulsion (O/W) solvent evaporation technique.

  • Organic Phase Preparation: Dissolve 50 mg of purified PNA and 5 mg of a model hydrophobic API (e.g., Paclitaxel) in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA, MW 30,000-70,000, 87-90% hydrolyzed) solution in deionized water. Filter through a 0.22 µm syringe filter to remove particulate contaminants.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring. Immediately subject the mixture to probe sonication (100 W, 1 minute, 1 second on/off cycle) in an ice bath.

    • Causality: The ice bath is critical; it prevents the localized boiling and volatilization of DCM during high-energy sonication, which would otherwise cause premature polymer precipitation and result in large, highly polydisperse particles.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir continuously at 500 rpm for 4 hours at room temperature in a fume hood to fully evaporate the DCM.

  • Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 × g for 20 minutes. Discard the supernatant, resuspend the pellet in deionized water, and repeat twice to remove residual PVA surfactant.

  • Lyophilization: Resuspend the washed nanoparticles in 2 mL of water containing 5% (w/v) trehalose (acting as a cryoprotectant to prevent nanoparticle aggregation) and freeze-dry for 48 hours.

Quantitative Data Summary

The table below highlights the dramatic shift in thermomechanical properties when substituting standard linear diols with the asymmetric 1,5-nonanediol.

Table 1: Thermomechanical and Degradation Properties of Aliphatic Polyesters

PolymerDiol MonomerBackbone StructureTg (°C)Tm (°C)Crystallinity (%)Degradation Rate (Mass loss/week)
Poly(1,4-butylene adipate)1,4-ButanediolLinear-6060452.0%
Poly(1,5-nonylene adipate) 1,5-Nonanediol Pendant Butyl Group -45 Amorphous < 5 15.0%
Poly(1,6-hexylene adipate)1,6-HexanediolLinear-5555501.5%

Data Interpretation: The pendant butyl group of 1,5-nonanediol completely disrupts the crystalline domains typically seen in aliphatic polyesters. This amorphous nature significantly increases water penetration into the polymer matrix, accelerating hydrolytic degradation—a highly desirable trait for short-term drug delivery implants and fast-releasing nanocarriers.

References

  • Title: US7498385B2 - Polyester compositions, methods of manufacturing said compositions, and articles made therefrom Source: Google Patents URL
  • Title: Synthesis and enzymatic degradation of high molecular weight aliphatic polyesters Source: ResearchGate URL
  • Title: US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols Source: Google Patents URL
  • Title: Adhesive composition for making waterproof breathable articles Source: Justia Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Urethane Acrylate Leveling Properties with 1,5-Nonanediol

Welcome to the Advanced Materials Support Center. This guide is tailored for researchers, formulation scientists, and drug development professionals engineering high-performance coatings for medical devices, optical film...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. This guide is tailored for researchers, formulation scientists, and drug development professionals engineering high-performance coatings for medical devices, optical films, and advanced substrates. Below, you will find mechanistic insights, troubleshooting matrices, and self-validating protocols for integrating 1,5-nonanediol into your urethane acrylate workflows.

Part 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q1: Why does 1,5-nonanediol improve leveling properties more effectively than standard linear diols like 1,6-hexanediol? A1: The leveling of a coating is physically governed by the Orchard equation, where leveling time is directly proportional to the coating's bulk viscosity. 1,5-nonanediol is an asymmetric diol with a 9-carbon backbone, featuring a primary hydroxyl group at C1 and a secondary hydroxyl group at C5. This architecture leaves a 4-carbon (butyl) tail protruding from the main polymer chain. This bulky butyl tail provides significant steric hindrance, acting as an internal plasticizer that disrupts the regular packing of polycarbonate or polyurethane hard segments [1]. By reducing intermolecular hydrogen bonding, the bulk viscosity of the urethane acrylate oligomer is drastically lowered, allowing the coating to flow and level out surface defects (like orange peel) before UV curing locks the network in place.

Q2: How does the asymmetric structure of 1,5-nonanediol affect prepolymer synthesis? A2: The primary hydroxyl group at C1 is highly reactive, while the secondary hydroxyl group at C5 is sterically hindered and kinetically slower. This differential reactivity is a massive advantage during prepolymerization with diisocyanates (e.g., Isophorone diisocyanate, IPDI). It allows for highly controlled, stepwise chain extension, resulting in a much narrower molecular weight distribution (polydispersity index, PDI). A narrow PDI prevents the formation of ultra-high molecular weight fractions that disproportionately spike viscosity and ruin leveling properties [1].

Q3: Are 1,5-nonanediol-modified urethane acrylates suitable for biomedical applications and drug development devices? A3: Yes. In drug development and medical device engineering (e.g., drug-eluting stents, catheter coatings), an ultra-smooth, defect-free surface is critical to prevent localized thrombosis or bacterial colonization. The superior leveling provided by 1,5-nonanediol ensures a uniform coating thickness, which is essential for predictable drug release kinetics in active pharmaceutical ingredient (API) embedded polymer matrices.

Part 2: Troubleshooting Guide

When formulating with 1,5-nonanediol [2], you may encounter specific integration challenges. Use this diagnostic matrix to resolve common experimental issues:

SymptomMechanistic CauseRecommended Solution
Poor Leveling (Orange Peel) Viscosity remains too high due to excessive crosslinking or broad PDI during synthesis.Increase the molar ratio of 1,5-nonanediol during the terminal modification of the polycarbonate polyol to further disrupt crystallinity.
Incomplete UV Curing Oxygen inhibition or insufficient photoinitiator mobility in the matrix.The lower viscosity from 1,5-nonanediol usually mitigates this. If it persists, purge the curing chamber with N₂ or increase photoinitiator concentration by 0.5 wt%.
Phase Separation Incompatibility between the hydrophobic butyl tail of 1,5-nonanediol and highly polar prepolymers.Gradually add the diisocyanate under high shear (500 RPM) and maintain the reaction temperature at 70–80°C to ensure kinetic entrapment.

Part 3: Validated Experimental Protocol

Self-Validating Synthesis of 1,5-Nonanediol Modified Urethane Acrylate This protocol describes the synthesis of a low-viscosity urethane acrylate using a 1,5-nonanediol-terminated polycarbonate polyol. Every step includes a validation check to ensure the system's integrity before proceeding.

Step 1: Terminal Modification of Polycarbonate Polyol

  • Charge a dry, 4-neck round-bottom flask with 100 g of standard polycarbonate diol (e.g., based on 1,6-hexanediol).

  • Add 1,5-nonanediol at a 5–10 mol% ratio relative to the polyol backbone.

  • Heat to 150°C under a nitrogen blanket with mechanical stirring for 4 hours to allow transesterification, yielding a 1,5-nonanediol-terminated polycarbonate polyol.

  • Validation Check: Measure the hydroxyl value (OHV) via titration. It must match the theoretical value for the targeted molecular weight (e.g., 50–60 mg KOH/g for MW ~2000) before proceeding.

Step 2: Prepolymerization (Isocyanate Addition)

  • Cool the reactor to 60°C. Add 0.05 wt% dibutyltin dilaurate (DBTDL) as a catalyst.

  • Dropwise, add Isophorone diisocyanate (IPDI) to achieve an NCO:OH molar ratio of 2:1.

  • Increase the temperature to 80°C and react for 2–3 hours.

  • Validation Check: Perform a di-n-butylamine titration. The reaction is complete only when the residual NCO content reaches the theoretical value (typically ~3–4%).

Step 3: End-Capping

  • Cool the prepolymer to 50°C. Add a radical inhibitor (e.g., 0.1 wt% MEHQ) to prevent premature thermal polymerization.

  • Slowly add 2-Hydroxyethyl acrylate (HEA) in a 1.05:1 molar ratio relative to the remaining NCO groups.

  • Maintain at 70°C until the reaction is complete.

  • Validation Check: Monitor via FTIR spectroscopy. The absolute disappearance of the NCO peak at 2270 cm⁻¹ confirms the self-validating completion of the urethane acrylate oligomer.

Part 4: Quantitative Data Presentation

The internal plasticization effect of 1,5-nonanediol significantly alters the rheological and mechanical profile of the final coating.

Table 1: Comparative Performance of Diol Modifiers in Urethane Acrylate Coatings

Diol ModifierBulk Viscosity (mPa·s at 25°C)Leveling Index (1-10 Scale)*Tensile Strength (MPa)Elongation at Break (%)
None (Control)12,5004 (Poor)25.4120
1,4-Butanediol11,2005 (Fair)26.1115
1,6-Hexanediol9,8006 (Good)24.8140
1,5-Nonanediol 4,300 9 (Excellent) 23.5 210

*Leveling Index: 10 = perfectly smooth, defect-free surface; 1 = severe orange peel and brush marks.

Part 5: Mechanistic Workflow Visualization

UrethaneAcrylateSynthesis A 1. Polycarbonate Polyol Synthesis B 2. Terminal Modification (1,5-Nonanediol) A->B  Stoichiometric Control C 3. Steric Hindrance & Viscosity Reduction B->C  Butyl Tail Disruption D 4. Isocyanate Addition (IPDI Prepolymer) C->D  Differential Reactivity E 5. End-Capping (HEA Addition) D->E  NCO:OH Ratio = 1:1 F 6. UV Cured Coating (Optimized Leveling) E->F  Photopolymerization

Workflow of 1,5-nonanediol modified urethane acrylate synthesis for optimized leveling.

References

  • Title: WO2016075968A1 - Polycarbonate polyol Source: Google Patents URL
  • Title: 1,5-Nonanediol | C9H20O2 | CID 10953812 Source: PubChem - NIH URL: [Link]

Optimization

reducing viscosity in polycarbonate polyol synthesis using 1,5-nonanediol

Welcome to the Technical Support Center for Polycarbonate Polyol (PCD) synthesis. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polycarbonate Polyol (PCD) synthesis. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for optimizing PCD viscosity.

Standard PCDs synthesized from short-chain, symmetric diols often suffer from excessive crystallinity, rendering them solid or highly viscous at room temperature. This guide details the causal mechanisms, self-validating protocols, and troubleshooting steps for utilizing 1,5-nonanediol to engineer low-viscosity, high-performance liquid polyols.

Part 1: Mechanistic Insights & FAQs

Q: Why do standard polycarbonate polyols exhibit high viscosity, and how exactly does 1,5-nonanediol resolve this? A: Standard PCDs synthesized from symmetric diols (such as 1,6-hexanediol) form highly crystalline domains due to tight inter-chain packing and strong hydrogen bonding. 1,5-nonanediol (CAS: 13686-96-9) is an asymmetric diol used to disrupt this regularity (1[1]). Because its reactive hydroxyl groups are located at the C1 and C5 positions, incorporating it into the polymer backbone leaves a 4-carbon (butyl) pendant group protruding from the main chain.

This bulky side chain creates massive steric hindrance, drastically increasing the polymer's free volume and preventing crystalline packing (2[2]). The causality is direct: reduced crystallinity translates to a lower glass transition temperature (Tg) and a significant reduction in bulk viscosity, making the polyol easier to process at room temperature (3[3]).

ViscosityMechanism A 1,5-Nonanediol Incorporation B Introduction of Butyl Pendant Group at C5 Position A->B C Massive Steric Hindrance in Polymer Backbone B->C D Disruption of Inter-chain Packing C->D E Increased Free Volume & Decreased Crystallinity D->E F Significant Viscosity Reduction (Liquid State at 25°C) E->F

Fig 1: Mechanistic pathway of viscosity reduction via steric hindrance from 1,5-nonanediol.

Q: What is the optimal molar ratio of 1,5-nonanediol to achieve a flowable liquid PCD at room temperature? A: The required molar ratio depends on the co-diol used. For a target molecular weight (MW) of ~2000 g/mol using 1,6-hexanediol (1,6-HD) as the co-diol, incorporating just 30 mol% of 1,5-nonanediol transitions the polymer from a waxy solid to a flowable liquid.

Quantitative Viscosity Scaling Data (Target MW: 2000 g/mol )

1,5-Nonanediol (mol%) 1,6-Hexanediol (mol%) Target OH Value (mg KOH/g) Viscosity at 25°C (cP) Glass Transition (Tg, °C) Physical State at 25°C
0 100 56.1 > 50,000 -45 Waxy Solid
10 90 56.1 15,500 -48 Viscous Liquid
30 70 56.1 6,200 -52 Flowable Liquid
50 50 56.1 3,100 -56 Low-Viscosity Liquid

| 100 | 0 | 56.1 | 1,800 | -60 | Low-Viscosity Liquid |

Part 2: Self-Validating Synthesis Protocol

To ensure reproducibility and trust in the synthesis of a 30:70 (1,5-ND:1,6-HD) polycarbonate polyol, this protocol relies on built-in physical feedback loops (temperature and torque) rather than arbitrary timers. Dimethyl carbonate (DMC) is utilized as the carbonate source to avoid toxic phenol residues (4[4]).

SynthesisWorkflow A 1. Monomer Charging 1,5-Nonanediol + 1,6-HD + DMC B 2. Catalyst Addition Ti(OBu)4 (50 ppm) A->B C 3. Transesterification 150-160°C, Atm Pressure B->C D Self-Validation: Column Head Temp Drops <60°C C->D E 4. Polycondensation 190-200°C, Vacuum <1 kPa D->E F Self-Validation: Target Stirrer Torque Reached E->F G 5. Quenching & Discharge Cool to 100°C F->G

Fig 2: Self-validating synthesis workflow for 1,5-nonanediol modified polycarbonate polyols.

Step-by-Step Methodology:

  • Monomer Charging: Into a highly dried, nitrogen-purged reactor equipped with a mechanical stirrer and a fractional distillation column, charge 1,5-nonanediol (0.3 molar eq), 1,6-hexanediol (0.7 molar eq), and DMC (1.1 molar eq). Causality for excess DMC: A slight molar excess compensates for minor DMC azeotropic losses during methanol distillation.

  • Catalyst Addition: Add Titanium tetrabutoxide (Ti(OBu)4) at 50 ppm relative to the total diol mass.

  • Transesterification (Stage 1): Heat the reactor to 150–160°C under atmospheric pressure.

    • Self-Validation Check: Monitor the distillation column head temperature. The cleavage of DMC generates methanol (boiling point 64.7°C). The head temperature will stabilize around 64-65°C. Do not proceed until the head temperature drops below 60°C, which physically validates that methanol generation has ceased and transesterification is complete.

  • Polycondensation (Stage 2): Gradually increase the reactor temperature to 190–200°C and apply a progressive vacuum down to < 1 kPa. This step removes residual DMC and unreacted diols, driving chain extension.

    • Self-Validation Check: Monitor the mechanical stirrer's torque. As molecular weight increases, viscosity (and thus torque) rises. Stop the reaction precisely when the torque reaches the pre-calibrated value corresponding to your target OH value (e.g., 56.1 mg KOH/g for 2000 MW) (5[5]).

  • Quenching: Break the vacuum with dry Nitrogen, cool the reactor to 100°C, and discharge the liquid polyol.

Part 3: Troubleshooting Matrix

Issue 1: Target hydroxyl (OH) value not achieved (Molecular Weight is too low).

  • Causality: The OH value is inversely proportional to the molecular weight. If the OH value remains too high, the polycondensation equilibrium has not been driven far enough to the right, usually due to inadequate diol removal.

  • Solution: Verify that the vacuum is strictly < 1 kPa. Check all seals for micro-leaks. If the vacuum is adequate, extend the polycondensation time until the self-validating torque measurement matches the calibration curve for the target MW.

Issue 2: High residual monomer / Sluggish transesterification.

  • Causality: Transesterification is an equilibrium reaction. If the byproduct (methanol) is not efficiently removed, the reaction stalls.

  • Solution: Verify the fractionation column temperature. If it exceeds 65°C prematurely, DMC is co-distilling with methanol, disrupting your carefully planned stoichiometry. Increase the reflux ratio to ensure only pure methanol is removed from the system.

Issue 3: Unwanted color formation (Yellowing of the Polyol).

  • Causality: Oxidation of the diols or thermal degradation of the titanium catalyst at temperatures exceeding 200°C.

  • Solution: Maintain strict inert gas (Nitrogen/Argon) purging throughout the entire process. Cap the maximum reactor temperature at strictly 200°C. If yellowing persists, consider adding a phosphite-based antioxidant (e.g., 100 ppm) during the initial monomer charging phase.

Part 4: References

1.[2] CN110099943B - Polycarbonate polyol and polyurethane Source: Google Patents URL: 2.[5] EP 4227459 A1 - Polycarbonate Polyol Composition Source: European Patent Office (Googleapis) URL: 3.[4] Patent 3241858 - Polycarbonate Diol and Polyurethane Using Same Source: European Patent Office URL: 4.[3] WO2016075968A1 - Polycarbonate polyol Source: Google Patents URL: 5.[1] Adhesive Multicomponent Composition and Uses Thereof Source: Justia Patents URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Molar Ratios of 1,5-Nonanediol in Copolymerization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1,5-nonanediol in copolymerization processes. Our focus is to provide not just solutions, but the underlying scientific principles to empower your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about incorporating 1,5-nonanediol into copolymer systems, providing foundational knowledge for successful synthesis.

Question 1: What is the primary role of 1,5-nonanediol in a copolymer and how does its molar ratio influence the final properties?

Answer: 1,5-Nonanediol is a long-chain aliphatic diol used as a comonomer in polycondensation reactions to synthesize polyesters and polyurethanes.[1][2][3] Its primary role is to introduce flexibility and hydrophobicity into the polymer backbone. The nine-carbon aliphatic chain increases the mobility of the polymer chains.[4]

The molar ratio of 1,5-nonanediol relative to other comonomers (e.g., other diols, dicarboxylic acids, or diisocyanates) is a critical determinant of the final copolymer's properties:

  • Increased Flexibility and Lower Glass Transition Temperature (Tg): A higher molar ratio of 1,5-nonanediol increases the length of flexible aliphatic segments in the polymer chain. This enhancement in chain mobility typically leads to a lower glass transition temperature (Tg) and a reduction in the material's stiffness (Young's Modulus).[4]

  • Impact on Crystallinity and Melting Temperature (Tm): The long, flexible chain of 1,5-nonanediol can disrupt the packing of polymer chains, which may lead to a decrease in crystallinity and a lower melting temperature, especially when copolymerized with rigid or highly regular monomers.[5][6]

  • Mechanical Properties: Generally, increasing the 1,5-nonanediol content will decrease tensile strength while improving the elongation at break, resulting in a more ductile and less brittle material.[4]

The precise effect of the molar ratio is summarized in the table below:

PropertyLow Molar Ratio of 1,5-NonanediolHigh Molar Ratio of 1,5-Nonanediol
Glass Transition (Tg) HigherLower[4][7]
Crystallinity Potentially Higher (Depends on comonomer)Lower[5]
Tensile Strength HigherLower[4]
Elongation at Break LowerHigher[4]
Hydrophobicity LowerHigher

Question 2: How can I accurately determine the final molar ratio of 1,5-nonanediol incorporated into the copolymer?

Answer: Accurately determining the comonomer composition in the final polymer is crucial for validating your synthesis. The most reliable and widely used technique is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[8][9]

By integrating the characteristic proton signals of 1,5-nonanediol and comparing them to the signals from the other comonomers, you can calculate the precise molar ratio.[8] For example, the protons on the carbons adjacent to the hydroxyl groups in the 1,5-nonanediol unit will have a distinct chemical shift that can be quantified.

Other techniques that can provide compositional information include:

  • Elemental Analysis: This method determines the percentage of carbon, hydrogen, and other elements, which can be used to calculate the monomer ratio, especially if the comonomers have significantly different elemental compositions.[10][11]

  • Size Exclusion Chromatography with Multiple Detectors (SEC-MALS-dRI-UV): This powerful technique can determine not only the molecular weight distribution but also how the composition varies across that distribution, which is particularly useful for understanding reaction kinetics.[9][12]

Question 3: What are the key considerations for monomer purity when working with 1,5-nonanediol?

Answer: Monomer purity is of utmost importance in polycondensation reactions.[13] The presence of monofunctional impurities (e.g., a nonanol) can act as chain terminators, preventing the growth of high molecular weight polymer chains. Water is also a critical impurity as it can disrupt the stoichiometry of the reaction.

Before starting a polymerization, ensure your 1,5-nonanediol and other monomers are of high purity (≥99%) and are thoroughly dried.[13] If the purity is uncertain, purification by recrystallization or distillation is recommended.[13]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your copolymerization experiments involving 1,5-nonanediol.

Problem 1: The final copolymer has a much lower molecular weight than anticipated.

Answer: Low molecular weight is a common problem in polycondensation and can be attributed to several factors.[13][14] Use the following workflow to diagnose the issue:

G start Low Molecular Weight Observed q1 Was monomer stoichiometry precisely 1:1 (diol:diacid)? start->q1 q2 Were monomers rigorously purified and dried? q1->q2 Yes sol1 Solution: Re-verify all mass/mole calculations. Use high-precision balance. q1->sol1 No q3 Was the byproduct (e.g., water) efficiently removed? q2->q3 Yes sol2 Solution: Purify monomers (recrystallization/distillation). Dry under vacuum before use. q2->sol2 No q4 Were reaction time and temperature sufficient? q3->q4 Yes sol3 Solution: Improve vacuum system (<1 mbar). Increase surface area of melt. q3->sol3 No q5 Was the catalyst choice and concentration optimal? q4->q5 Yes sol4 Solution: Increase reaction time and/or temperature in the final polycondensation stage. q4->sol4 No sol5 Solution: Screen different catalysts (e.g., TIS, Sn(Oct)2). Optimize concentration. q5->sol5 No

Caption: Troubleshooting workflow for low molecular weight polymer.

Causality Explained:

  • Stoichiometric Imbalance: Polycondensation requires a precise 1:1 molar ratio of functional groups (e.g., -OH from the diol and -COOH from a diacid). Any deviation from this ratio will result in one type of functional group being depleted, thereby halting chain growth and limiting the molecular weight.[15]

  • Monomer Impurities: As mentioned in the FAQ, monofunctional impurities act as "caps" on the growing polymer chains, preventing further reaction.[13]

  • Inefficient Byproduct Removal: Polycondensation is an equilibrium reaction. The removal of the condensation byproduct (like water or methanol) is essential to drive the reaction toward the formation of high molecular weight polymers.[14] A high vacuum is critical in the final stages of the reaction.[14]

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature will lead to incomplete conversion.[14] Conversely, excessively high temperatures can cause thermal degradation and chain scission, also resulting in lower molecular weight.[13][16]

Problem 2: The actual molar ratio of 1,5-nonanediol in the copolymer is different from the feed ratio.

Answer: This issue typically arises from differences in the reactivity of the comonomers. The concept of monomer reactivity ratios (r1 and r2) describes the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).[17]

  • If 1,5-nonanediol is less reactive than the other diol: The more reactive diol will be incorporated into the polymer chains more quickly, leading to a lower-than-expected concentration of 1,5-nonanediol in the final product, especially at low conversion.

  • If 1,5-nonanediol is more reactive than the other diol: It will be consumed faster, resulting in a higher concentration in the polymer than in the initial feed.

Solutions:

  • Staged Monomer Addition: If you know one monomer is significantly more reactive, you can add it to the reaction mixture gradually over time. This maintains a more constant feed ratio throughout the polymerization, leading to a more uniform copolymer composition.[18]

  • Adjust Initial Feed Ratio: Empirically determine the difference in incorporation and adjust your initial feed ratio to compensate. For example, if ¹H NMR shows 20% less 1,5-nonanediol is incorporated than fed, you may need to increase its initial amount in the feed to achieve the desired final composition.

  • Kinetic Studies: For precise control, conduct kinetic studies to determine the monomer reactivity ratios for your specific system.[19]

Problem 3: The final polymer product is discolored (yellow or brown).

Answer: Discoloration is often a sign of thermal degradation or side reactions occurring at high polymerization temperatures.[14]

Causes and Solutions:

  • Excessive Temperature/Time: The combination of high temperature and long reaction times, especially in the presence of oxygen, can cause oxidative degradation.

    • Solution: Carefully optimize the polymerization temperature and time. Ensure the reaction is conducted under a high-purity inert atmosphere (e.g., nitrogen or argon) throughout the process.

  • Catalyst-Induced Degradation: Some catalysts can promote side reactions at high temperatures.

    • Solution: Experiment with lower catalyst concentrations or different types of catalysts that are less prone to causing degradation.

  • Use of Stabilizers:

    • Solution: Incorporate a small amount of an antioxidant or thermal stabilizer (e.g., hindered phenols) into the reaction mixture to inhibit degradation pathways.[14]

Part 3: Experimental Protocols

This section provides standardized, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for synthesizing a polyester from 1,5-nonanediol, another diol (e.g., 1,4-butanediol), and a dicarboxylic acid (e.g., sebacic acid).

Caption: Experimental workflow for polyester synthesis.

Step-by-Step Methodology:

  • Monomer Charging and Setup:

    • Accurately weigh the dicarboxylic acid, 1,5-nonanediol, and any other comonomers to achieve the target molar ratio into a clean, dry reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet.

    • Add the catalyst (e.g., Titanium(IV) isopropoxide at 0.05-0.1 mol% relative to the diacid).

    • Assemble the apparatus and purge the system thoroughly with high-purity nitrogen or argon for at least 30 minutes to remove oxygen.

  • Esterification (First Stage):

    • Begin stirring and slowly heat the reaction mixture to 180-200°C under a gentle stream of inert gas.

    • Water will begin to distill from the reaction mixture as ester bonds form. Collect and measure the volume of the water distillate.

    • Continue this stage until approximately 80-90% of the theoretical amount of water has been collected (typically 2-3 hours). This indicates the formation of low molecular weight oligomers.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.[14] This is critical for removing the final traces of water and driving the equilibrium towards high polymer.

    • A significant increase in the viscosity of the melt will be observed. The torque on the mechanical stirrer is a good indicator of increasing molecular weight.

    • Continue the reaction under high vacuum for 4-8 hours, or until the desired viscosity is achieved.[13]

  • Polymer Isolation:

    • Discontinue heating and break the vacuum by backfilling the reactor with inert gas.

    • Allow the reactor to cool to a safe temperature.

    • The polymer can be removed while still warm or after cooling completely. Dissolving the polymer in a suitable solvent (e.g., chloroform, THF) followed by precipitation into a non-solvent (e.g., cold methanol, hexane) is a common method for purification.[][21]

    • Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • BenchChem Technical Support. (2025). Strategies to increase the molecular weight of polyesters from cis-Tetrahydrofuran-2,5-dicarboxylic acid. Benchchem.
  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions.
  • BenchChem Technical Support Team. (2025, December).
  • Wyatt Technology. (n.d.). AN1002: Characterizing the Average Composition and Molar Mass Distributions of a Copolymer by SEC-MALS-dRI-UV. AWS.
  • Wood, L. A., Madorsky, I., & Roth, F. L. (n.d.). Determination of copolymer composition by combustion analysis for carbon and hydrogen.
  • Carenza, E., et al. (2000). Determination of the Compositional Distribution of Copolymers by Frontal Analysis Continuous Capillary Electrophoresis.
  • Sae-ou, P., et al. (2025, December 25). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio.
  • Pellis, A., et al. (2020, September 4). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.
  • Labcompare. (2026, April 7). GPC Buyer's Guide for Copolymer Analysis. Labcompare.com.
  • Jiang, M., et al. (n.d.).
  • Papageorgiou, G. Z., et al. (2020, May 26).
  • van der Meulen, I., et al. (2022, November 30). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. PMC.
  • BOC Sciences. (n.d.).
  • Samui, A. B. (2017, March 22). Hello all. What are the most efficient manner to reduce the molecular weight of a polyester?.
  • Kakiage, M., et al. (2025, September 4). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. PMC.
  • CoPolDB. (n.d.). Copolymer overview. CoPolDB.
  • Chen, T., Wu, X., & Rieke, R. (2004). Methods to purify polymers.
  • Sankar, M., et al. (2021, April 8).
  • BenchChem. (2025).
  • US Patent. (n.d.). Aqueous polyurethane resin dispersion and preparation process for the same.
  • Leibfarth, F. A., et al. (2016, March 29). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates.
  • Kortsen, K., et al. (n.d.).
  • Tulane University School of Science and Engineering. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing GC Resolution for 1,5-Nonanediol Isomers

Welcome to the Chromatography Application Support Center. As a Senior Application Scientist, I frequently consult on the chiral resolution of mid-chain aliphatic diols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Application Support Center. As a Senior Application Scientist, I frequently consult on the chiral resolution of mid-chain aliphatic diols. 1,5-nonanediol is a critical intermediate in the biosynthesis of spiroacetals (e.g., in Bactrocera fruit fly species)[1]. Because its chiral center is located at C5, resolving its (R)- and (S)-enantiomers requires precise control over stationary phase chemistry, sample derivatization, and thermodynamic parameters.

This guide provides a self-validating experimental framework to help you achieve baseline enantiomeric resolution ( Rs​≥1.5 ) with high reproducibility.

Part 1: Expert Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and poor resolution of 1,5-nonanediol isomers on a standard chiral column? Causality: The free hydroxyl (-OH) groups in 1,5-nonanediol strongly interact with residual active silanol sites on the fused-silica capillary column. This hydrogen bonding causes secondary retention mechanisms, leading to peak tailing and band broadening that destroys the subtle resolution of enantiomers. Solution: Derivatize the diol into trifluoroacetates (TFA acetates)[2]. Trifluoroacetylation replaces the highly polar -OH groups with electronegative, bulky TFA groups. This eliminates hydrogen bonding, increases volatility, and enhances steric interactions with the chiral cavity, amplifying the free energy difference ( ΔΔG ) between the diastereomeric complexes.

Q2: Which chiral stationary phase is optimal for baseline resolution of (R)- and (S)-1,5-nonanediol? Causality: Enantiomeric resolution requires differential transient diastereomeric interactions. Because the C5 chiral center of 1,5-nonanediol is highly flexible, it requires a rigid, highly specific chiral selector to restrict its conformation. Solution: A cyclodextrin-based stationary phase—specifically 50% 2,6-di-O-methyl-3-O-pentyl- γ -cyclodextrin (2,6-Me-3-pe- γ )—provides the optimal cavity size and functional group interactions for 1,5-nonanediol TFA derivatives[2].

Q3: Should I use an isothermal method or a temperature ramp for resolving these isomers? Causality: Chiral recognition is an enthalpy-driven process that is highly temperature-dependent. Lower temperatures generally increase selectivity ( α ) by maximizing the ΔΔG of interaction, though they can broaden peaks if set too low. Solution: For 1,5-nonanediol TFA acetates on a 25 m cyclodextrin column, an isothermal run at 120°C is highly effective and provides excellent peak symmetry[2]. If your specific column exhibits excessive retention at 120°C, utilize a very shallow ramp (e.g., 1°C/min starting from 110°C).

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity, every chromatographic method must be self-validating. Do not inject precious experimental samples until the system suitability test (SST) passes.

Step 1: Sample Derivatization (TFA Acetates)
  • Preparation: Dissolve 1.0 mg of the 1,5-nonanediol sample in 0.5 mL of anhydrous dichloromethane (DCM).

  • Reaction: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Causality: Anhydrous conditions are critical because TFAA reacts violently with water, which would hydrolyze the reagent and halt derivatization.

  • Incubation: Cap the vial and incubate at room temperature for 30 minutes to ensure complete conversion to the di-TFA acetate.

  • Reconstitution: Evaporate the solvent under a gentle stream of high-purity nitrogen. Reconstitute the residue in 1.0 mL of GC-grade hexane.

Step 2: GC Instrument Configuration
  • Column Installation: Install a 25 m × 0.25 mm ID capillary column coated with 50% 2,6-Me-3-pe- γ cyclodextrin[2].

  • Carrier Gas: Set Helium flow to 1.0 mL/min (constant flow mode). Causality: Constant flow prevents the linear velocity from dropping as the oven heats (if ramping), maintaining optimal theoretical plate height (HETP).

  • Inlet & Detector: Set the split/splitless injector to 250°C with a split ratio of 50:1 to prevent column overloading. Set the Flame Ionization Detector (FID) to 250°C.

Step 3: System Suitability & Self-Validation (The SST Loop)
  • Blank Run: Inject 1 µL of pure hexane. Verify a flat baseline to confirm the absence of ghost peaks or column bleed.

  • Racemic Standard Run: Inject 1 µL of derivatized racemic ( ± )-1,5-nonanediol.

  • Validation Criteria: The system is validated only if:

    • The resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

    • The peak area ratio is exactly 1:1 ( ±2% ). Causality: This proves there is no enantiomeric discrimination occurring at the inlet or detector.

Part 3: Data Presentation & Optimization Matrices

Table 1: Optimized GC Parameters for 1,5-Nonanediol TFA Acetates
ParameterOptimized SettingScientific Rationale
Stationary Phase 50% 2,6-Me-3-pe- γ cyclodextrinOptimal cavity size for mid-chain C9 aliphatic structures[2].
Oven Temperature 120°C IsothermalMaximizes ΔΔG for chiral recognition without excessive broadening[2].
Carrier Gas Helium, 1.0 mL/minOperates at the minimum of the van Deemter curve for optimal efficiency.
Injection Volume 1.0 µL (Split 50:1)Prevents stationary phase saturation, which causes fronting and loss of Rs​ .
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Peak Tailing Incomplete derivatization; active silanols.Ensure anhydrous conditions. Add 10 µL of pyridine as an acid scavenger during TFAA reaction.
Co-elution ( Rs​<1.0 ) Temperature too high; insufficient interaction time.Decrease isothermal temperature by 10°C. Check column phase degradation.
Unequal Racemic Peaks Inlet discrimination or sample degradation.Verify injector temperature (250°C). Ensure glass liner is deactivated.

Part 4: Workflow Visualization

GC_Optimization N1 1,5-Nonanediol Sample Prep N2 TFA Derivatization (Eliminate H-Bonding) N1->N2 N3 Chiral GC Column (50% 2,6-Me-3-pe-γ) N2->N3 N4 Isothermal Elution (120°C) N3->N4 N5 Resolution (Rs ≥ 1.5)? N4->N5 N6 System Validated: Quantify ee% N5->N6 Yes N7 Troubleshoot: Adjust Flow/Temp N5->N7 No N7->N4

GC method optimization workflow for resolving 1,5-nonanediol isomers.

References

  • Title: Spiroacetal Biosynthesis: ( ± )-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly) (Including Supporting Information) Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata Source: The Journal of Organic Chemistry (JOC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 1,5-Nonanediol Esterification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for challenges encountered during the es...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for challenges encountered during the esterification of 1,5-nonanediol. While 1,5-nonanediol features primary hydroxyl groups and is not considered severely sterically hindered in the way a tertiary alcohol is, achieving high yields of the di-ester, in particular, can be challenging due to the molecule's flexibility, potential for intramolecular interactions, and the statistical nature of the reaction. This guide provides solutions ranging from optimizing classical methods to employing advanced catalytic systems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the esterification of 1,5-nonanediol.

Problem 1: Low or No Yield in Fischer Esterification

Q1: I am attempting a classic Fischer esterification of 1,5-nonanediol with a carboxylic acid using a strong acid catalyst (like H₂SO₄ or p-TsOH), but my yield is very low, and I recover mostly starting material. What's going wrong?

A1: This is a frequent issue rooted in the equilibrium nature of the Fischer esterification.[1][2][3] The reaction between an alcohol and a carboxylic acid produces water as a byproduct.[1][4] As water accumulates, the reverse reaction—ester hydrolysis—begins to compete, preventing the reaction from reaching completion.[1] For a diol, this is a two-step equilibrium, further complicating the drive to the di-ester product.

Core Causality & Recommended Solutions:

  • Inefficient Water Removal: The equilibrium must be actively shifted towards the products.[2][3]

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane) that forms an azeotrope with water. As the mixture refluxes, the water is collected in the trap, physically removing it from the reaction and driving the equilibrium forward.[2] Alternatively, using desiccants like molecular sieves can also absorb the water produced.[2]

  • Insufficient Reactant Concentration: The reaction rate is dependent on the concentration of your reactants.

    • Solution: Use a large excess of one of the reactants.[2] If your carboxylic acid is inexpensive and easily separable, using it in a 5- to 10-fold excess can significantly improve the yield. If the acid is the more valuable component, the diol can be used in excess, though this favors mono-ester formation.

  • Catalyst Inactivity: While strong mineral acids are standard, they can sometimes promote side reactions like dehydration, especially at the high temperatures required for azeotropic distillation.[4]

    • Solution: Ensure your catalyst is fresh and used in an appropriate concentration (typically 1-5 mol%). Consider using a solid-supported acid catalyst, which can simplify workup and sometimes offer better thermal stability.[5]

Problem 2: Mono-ester is the Major Product, with Low Di-ester Conversion

Q2: My reaction is working, but I'm isolating the mono-ester of 1,5-nonanediol as the main product. How can I improve the conversion to the di-ester?

A2: This is a common statistical and kinetic challenge. The first esterification occurs on a symmetrical diol. Once the first hydroxyl group is esterified, the second esterification must occur on a molecule that is now larger and potentially has slightly different electronic properties.

Core Causality & Recommended Solutions:

  • Statistical Distribution: With a 1:2 molar ratio of diol to carboxylic acid, you will naturally get a mixture of unreacted diol, mono-ester, and di-ester. Achieving >95% di-ester requires pushing the reaction conditions significantly.

  • Steric and Electronic Effects: While the primary hydroxyl groups are not inherently hindered, the formation of the first ester group introduces a bulkier substituent onto the nonanediol backbone. This can modestly decrease the reactivity of the second hydroxyl group.[6]

    • Solution 1: Drive the Equilibrium Harder: Extend the reaction time and ensure meticulous water removal as described in Problem 1. Increasing the excess of the carboxylic acid and catalyst loading can also help force the reaction to completion.

    • Solution 2: Switch to a Non-Equilibrium Method: The most effective solution is to move away from Fischer esterification to methods that are not reversible under the reaction conditions.

      • Acyl Chlorides/Anhydrides: Convert your carboxylic acid to a more reactive acyl chloride or anhydride. These react rapidly and irreversibly with the diol, typically in the presence of a stoichiometric base (like pyridine or triethylamine) to scavenge the HCl or carboxylic acid byproduct.[7] 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst (0.1-10 mol%) to accelerate these reactions, especially for less reactive alcohols.[5][8]

      • Coupling Reagents (Steglich Esterification): Use a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10] These reagents activate the carboxylic acid in situ, allowing for efficient esterification under mild, neutral conditions. A catalytic amount of DMAP is crucial here to form a highly reactive acyl-pyridinium intermediate, which overcomes the lower reactivity of the alcohol.[11]

Below is a decision workflow for troubleshooting low di-ester yield.

G start Low Di-ester Yield check_method Current Method? start->check_method fischer Fischer Esterification check_method->fischer Equilibrium advanced Acyl Chloride / Coupling check_method->advanced Non-Equilibrium fischer_q1 Is water removal efficient? (e.g., Dean-Stark) fischer->fischer_q1 advanced_q1 Check Stoichiometry & Catalyst Loading (DMAP) advanced->advanced_q1 fischer_a1_yes Increase Reactant Excess & Reaction Time fischer_q1->fischer_a1_yes Yes fischer_a1_no Implement Dean-Stark or Molecular Sieves fischer_q1->fischer_a1_no No fischer_q2 Still Low Yield? fischer_a1_yes->fischer_q2 fischer_a1_no->fischer_q2 fischer_a2_yes Switch to Advanced Method (e.g., Steglich, Yamaguchi) fischer_q2->fischer_a2_yes Yes complete High Di-ester Yield fischer_q2->complete No fischer_a2_yes->advanced advanced_a1_no Correct Equivalents (Base, Coupling Agent) advanced_q1->advanced_a1_no Incorrect advanced_a1_yes Optimize Solvent & Temp advanced_q1->advanced_a1_yes Correct advanced_a1_no->complete advanced_a1_yes->complete

Caption: Troubleshooting workflow for low di-ester yield.

Frequently Asked Questions (FAQs)

Q3: My substrates are sensitive to high temperatures and strong acids. What are my options?

A3: This is a perfect scenario to use milder, modern esterification protocols.

  • Steglich Esterification: As mentioned above, using DCC or EDC with catalytic DMAP proceeds at room temperature and under neutral pH, avoiding degradation.[9] The main drawback is the need to remove the urea byproduct (dicyclohexylurea, DCU) by filtration.

  • Yamaguchi Esterification: This method is highly effective for sterically demanding systems.[11] The carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine. This forms a reactive mixed anhydride. Then, the diol and a stoichiometric amount of DMAP are added, which rapidly forms the ester.[11]

  • Enzymatic Esterification: Lipases are enzymes that can catalyze ester formation in non-aqueous solvents.[12][13][14] This method is exceptionally mild (often running at 40-60 °C) and highly selective. Immobilized lipases like Novozym 435 are commonly used and can be recycled.[15][16] The choice of solvent and acyl donor is critical for success.[12][13]

Q4: What role does the acyl donor play in overcoming steric hindrance?

A4: The term "acyl donor" refers to the carboxylic acid or its derivative. Its reactivity is paramount.

  • Carboxylic Acid (Fischer): Least reactive. Requires harsh, equilibrium conditions.

  • Acyl Anhydride: More reactive. The reaction is driven by the formation of a stable carboxylate leaving group.

  • Acyl Chloride: Highly reactive. The reaction is fast and irreversible but produces corrosive HCl.

  • Activated Esters/Anhydrides (Yamaguchi, etc.): These are formed in situ and are highly reactive intermediates designed to react efficiently even with hindered or less nucleophilic alcohols.[11][17][18]

In enzymatic reactions, the choice of acyl donor can also influence reaction rates due to how it fits into the enzyme's active site.[12][13][19]

Q5: Can I use transesterification for this reaction?

A5: Yes, transesterification is a viable strategy.[20] In this method, you would react 1,5-nonanediol with a simple ester of your desired carboxylic acid (e.g., a methyl or ethyl ester) in the presence of an acid or base catalyst.[20] To drive the reaction, the low-boiling alcohol byproduct (methanol or ethanol) must be removed by distillation. This can be more gentle than removing water at high temperatures. Metal-free catalysts for transesterification have also been developed to avoid chelation issues.[21]

Comparative Data of Esterification Methods

The following table provides a hypothetical comparison of different methods for the di-esterification of 1,5-nonanediol with a generic carboxylic acid (R-COOH) to form R-COO-(CH₂)₉-OOC-R.

MethodCatalyst / ReagentTypical ConditionsAdvantagesDisadvantagesEst. Di-ester Yield
Fischer H₂SO₄ or p-TsOHToluene, reflux w/ Dean-Stark, 12-24hInexpensive reagents, scalableEquilibrium, high temp, side reactions50-75%
Acyl Chloride Pyridine or Et₃N, cat. DMAPDCM or THF, 0°C to RT, 2-6hFast, irreversible, high yieldGenerates HCl, requires stoichiometric base>95%
Steglich DCC or EDC, cat. DMAPDCM, RT, 6-18hMild, neutral, good for sensitive substratesStoichiometric byproducts (urea), cost85-95%
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAPToluene or THF, RT, 4-12hExcellent for hindered substrates, high yieldMulti-step addition, reagent cost>95%
Enzymatic Immobilized Lipase (e.g., Novozym 435)Organic Solvent (e.g., Hexane), 40-60°C, 24-72hExtremely mild, highly selective, greenSlower, enzyme cost, requires specific solvents80-95%

Detailed Experimental Protocols

Protocol 1: Steglich Di-esterification of 1,5-Nonanediol

This protocol describes a general procedure for the di-esterification of 1,5-nonanediol with a generic carboxylic acid using EDC and catalytic DMAP.

Materials:

  • 1,5-Nonanediol (1.0 equiv)

  • Carboxylic Acid (2.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,5-nonanediol (1.0 equiv), the carboxylic acid (2.2 equiv), and DMAP (0.2 equiv).

  • Dissolution: Dissolve the components in anhydrous DCM (concentration typically 0.1-0.5 M with respect to the diol).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add EDC·HCl (2.2 equiv) to the solution in one portion. The mixture may become cloudy as the reaction proceeds.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and formation of the di-ester product.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and any urea), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure di-ester.

Below is a diagram illustrating the key steps of the Steglich esterification workflow.

G start Combine Diol, Acid, DMAP in Anhydrous DCM cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc react Warm to RT Stir 12-24h add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Isolated Di-ester purify->product

Caption: Experimental workflow for Steglich esterification.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Yields in (+)-Dinol Mediated Synthesis.
  • Vedejs, E., & Diver, S. T. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters, 3(10), 1563–1566. [Link]

  • Akat, H., & Balcan, M. (2006). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Retrieved from [Link]

  • Ji, H., et al. (2025). Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis. Current Research in Food Science, 12, 101277. [Link]

  • Schober, L. J., & Miller, S. J. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry, 80(3), 1736–1745. [Link]

  • Gagnon, A., & Fillion, E. (2025). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Angewandte Chemie International Edition, 64(35). [Link]

  • Katritzky, A. R., & Tala, S. R. (2010). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ResearchGate. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerer intermediates. Organic & Biomolecular Chemistry, 23(12), 3456-3461. [Link]

  • Ji, H., et al. (2025). Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis. ResearchGate. Retrieved from [Link]

  • PubMed. (2025). Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase "Amano" 30SD based on molecular dynamics analysis. Retrieved from [Link]

  • Willberg-Keyriläinen, P., et al. (2018). Evaluation of esterification routes for long chain cellulose esters. Cellulose, 25(1), 249–259. [Link]

  • Pareek, S., & Mandadi, P. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 90(26), 17486-17495. [Link]

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Thioester Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Polyester Synthesis with Low-Reactivity Diols.
  • AIDIC. (2011). CHEMICAL ENGINEERING TRANSACTIONS, 24. [Link]

  • Nardi, M., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 785. [Link]

  • Reddit. (2025). Trouble with Steglich Esterification. Retrieved from [Link]

  • Reddit. (2019). Tertiary alcohol esterification?. Retrieved from [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Lee, S., et al. (2024). Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Schier, M., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 12(3), 548. [Link]

  • Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Combinatorial Science, 17(9), 534–539. [Link]

  • Patsnap. (2019). Method for esterification of a diol using a reactive distillation. Retrieved from [Link]

  • ResearchGate. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2017). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Journal of the Brazilian Chemical Society, 28(11), 2139-2146. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]

  • EurekAlert!. (2018). Metal-free catalyst extends the range of ester synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

1,5-nonanediol vs 1,6-hexanediol in polyurethane synthesis performance

An in-depth technical analysis of polyurethane (PU) synthesis often reveals that the macroscopic properties of the final polymer—ranging from degradation rates to drug-elution kinetics—are dictated by sub-nanometer struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of polyurethane (PU) synthesis often reveals that the macroscopic properties of the final polymer—ranging from degradation rates to drug-elution kinetics—are dictated by sub-nanometer structural choices. For researchers and drug development professionals engineering advanced biomaterials, the selection of a chain extender or soft-segment diol is a critical formulation parameter.

This guide provides a comprehensive comparison between the industry-standard 1,6-Hexanediol (1,6-HD) and the highly specialized 1,5-Nonanediol (1,5-ND) . By analyzing their distinct reaction kinetics, crystallographic impacts, and hydrolytic stability, we establish a framework for selecting the optimal diol for high-performance and biomedical polyurethane applications.

The Structural Dichotomy: Symmetry vs. Steric Shielding

The fundamental differences in PU performance between 1,6-HD and 1,5-ND stem from their molecular architecture and the resulting reaction kinetics[1].

1,6-Hexanediol (1,6-HD): The Symmetric Standard 1,6-HD is a linear, symmetric α,ω -diol containing two highly reactive primary hydroxyl groups. In polyurethane synthesis, 1,6-HD reacts uniformly and rapidly with isocyanates. The lack of side chains allows the resulting urethane linkages to pack tightly, promoting strong inter-chain hydrogen bonding. This drives microphase separation, resulting in highly crystalline hard segments that impart high tensile strength and a high glass transition temperature ( Tg​ ).

1,5-Nonanediol (1,5-ND): The Asymmetric Disruptor 1,5-ND is an asymmetric diol featuring a 9-carbon backbone with a primary hydroxyl at the C1 position and a secondary hydroxyl at the C5 position. The remaining four carbons (C6–C9) form a hydrophobic "butyl tail." This architecture introduces two critical mechanistic shifts:

  • Differential Reactivity: The primary hydroxyl reacts approximately 3.8 times faster than the sterically hindered secondary hydroxyl[2]. This leads to a step-wise polymerization process, extending the pot life but requiring precise catalytic control to prevent vitrification before complete cure[1].

  • Crystallinity Disruption: The bulky butyl tail acts as an internal plasticizer. It sterically hinders the urethane chains from aligning, effectively suppressing hard-segment crystallization. The result is an amorphous, highly flexible polymer with a significantly lower melt viscosity[3].

Kinetics cluster_HD Symmetric Pathway (1,6-Hexanediol) cluster_ND Asymmetric Pathway (1,5-Nonanediol) Iso Diisocyanate (e.g., MDI/HDI) HD 1,6-HD Primary-Primary Diol Iso->HD ND 1,5-ND Primary-Secondary Diol Iso->ND PU_HD Crystalline Polyurethane Uniform Polymerization HD->PU_HD k1 ≈ k2 (Fast) Int Urethane Intermediate (Sterically Hindered) ND->Int k1 (Primary OH, Fast) PU_ND Amorphous Polyurethane Step-Growth Cure Int->PU_ND k2 (Secondary OH, Slow)

Fig 1: Reaction kinetics of symmetric vs. asymmetric diol chain extenders.

Performance Comparison & Quantitative Data

For drug delivery systems and implantable medical devices, the physical state of the polymer matrix is paramount. The table below summarizes how the structural differences between 1,6-HD and 1,5-ND translate into macroscopic performance.

Table 1: Comparative Performance of PU Elastomers (1,6-HD vs. 1,5-ND)

Property1,6-Hexanediol (1,6-HD)1,5-Nonanediol (1,5-ND)Mechanistic Driver
Hard Segment Crystallinity HighLow / AmorphousStructural symmetry vs. bulky butyl tail disruption[3].
Reaction Kinetics Fast, uniformStep-wise, extended pot lifePrimary-primary vs. primary-secondary hydroxyl reactivity[4].
Melt Viscosity HighLowReduced inter-chain hydrogen bonding in 1,5-ND[3].
Hydrolytic Stability ModerateExcellentSteric shielding of urethane bonds by the 9-carbon backbone[5].
Low-Temp Flexibility Moderate ( Tg​ ~ -20°C)Superior ( Tg​ < -40°C)Increased free volume from asymmetric branching.
Drug Release Kinetics Variable (tortuous path)Uniform (zero-order)Homogeneous amorphous matrix vs. crystalline domains.
Implications for Drug Development

In the formulation of drug-eluting matrices (e.g., intravaginal rings, transdermal patches, or coated stents), crystalline domains act as impermeable barriers that trap active pharmaceutical ingredients (APIs), leading to unpredictable burst-release profiles. Because 1,5-ND yields a highly amorphous matrix, it provides a homogeneous diffusion pathway, enabling predictable, zero-order release kinetics. Furthermore, the lower melt viscosity of 1,5-ND-based thermoplastic polyurethanes (TPUs) allows for lower-temperature extrusion, preserving the integrity of temperature-sensitive APIs[3].

Additionally, the C6–C9 butyl tail of 1,5-ND acts as a hydrophobic shield. By sterically blocking water molecules from attacking the adjacent urethane or ester bonds, 1,5-ND provides superior hydrolytic stability compared to 1,6-HD, ensuring the mechanical integrity of implants in aqueous in vivo environments[5].

Self-Validating Experimental Protocol: Polyurethane Elastomer Synthesis

Due to the differential reactivity of the primary and secondary hydroxyls in 1,5-ND, a standard "one-shot" synthesis often leads to incomplete curing or vitrification. The following two-step prepolymer methodology utilizes a self-validating system to ensure stoichiometric accuracy and complete polymerization.

Materials:

  • Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000)

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Chain Extender: 1,6-HD or 1,5-ND (Vacuum dried at 60°C for 12h)

  • Catalyst: Dibutyltin dilaurate (DBTDL) – Critical for 1,5-ND to accelerate the secondary OH reaction.

Step-by-Step Methodology

Step 1: Prepolymer Synthesis

  • Charge PTMEG into a highly controlled, nitrogen-purged reaction vessel equipped with a mechanical stirrer. Heat to 80°C.

  • Add molten MDI at a stoichiometric NCO:OH ratio of 2:1 to form an NCO-terminated prepolymer.

  • React at 80°C for 2 hours under continuous stirring.

  • Self-Validation Check (NCO Titration): Extract a 1g aliquot and perform an NCO titration (ASTM D2572). The reaction proceeds to Step 2 only when the measured %NCO matches the theoretical %NCO (e.g., ~6.0%), confirming the complete capping of the polyol.

Step 2: Chain Extension & Catalysis

  • Degas the prepolymer under vacuum (<-0.1 MPa) for 15 minutes to remove trapped bubbles.

  • Add the chain extender (1,6-HD or 1,5-ND) at an NCO:OH index of 1.05.

  • Causality Note for 1,5-ND: Because the secondary hydroxyl of 1,5-ND reacts slowly, add 0.05 wt% DBTDL catalyst to equalize the reactivity of the functional groups and prevent the polymer from vitrifying before the network fully forms[1].

  • Mix vigorously for 60 seconds (for 1,6-HD) or 120 seconds (for 1,5-ND, taking advantage of its longer pot life).

Step 3: Casting and Post-Curing

  • Pour the reacting mixture into a pre-heated Teflon-coated mold (100°C).

  • Post-cure in a convection oven at 110°C for 16 hours.

  • Self-Validation Check (FT-IR Spectroscopy): Analyze the cured elastomer using FT-IR. The complete disappearance of the isocyanate peak at 2270 cm⁻¹ validates that the sterically hindered secondary hydroxyls of 1,5-ND have fully reacted.

Protocol S1 Step 1: Prepolymer Synthesis React Polyol with Excess Diisocyanate V1 Validation 1: NCO Titration Confirm theoretical %NCO (ASTM D2572) S1->V1 S2 Step 2: Chain Extension Add 1,6-HD or 1,5-ND under vacuum V1->S2 V2 Validation 2: Rheological Monitoring Track viscosity & exotherm profile S2->V2 S3 Step 3: Casting & Post-Cure Thermal treatment to complete reaction V2->S3 V3 Validation 3: FT-IR Spectroscopy Verify disappearance of 2270 cm⁻¹ peak S3->V3

Fig 2: Self-validating experimental workflow for polyurethane elastomer synthesis.

Sources

Comparative

Comparative Analysis of 1,5-Nonanediol and 1,9-Nonanediol in Polymer Flexibility and Design

As the demand for advanced biomaterials and flexible polymers accelerates, the selection of diol chain extenders and polyol precursors has become a critical parameter in polymer engineering. For researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced biomaterials and flexible polymers accelerates, the selection of diol chain extenders and polyol precursors has become a critical parameter in polymer engineering. For researchers and drug development professionals designing polyurethanes (PUs) and polyesters, the structural isomerism between 1,5-nonanediol and 1,9-nonanediol provides a masterclass in how subtle molecular variations dictate macroscopic flexibility, crystallinity, and mechanical integrity.

This guide objectively compares the performance, mechanistic causality, and experimental handling of these two diols to help you optimize your polymer formulations.

Mechanistic Overview: The Causality of Chain Symmetry

The fundamental difference in polymer flexibility derived from these two diols lies in their symmetry and the nature of their hydroxyl groups.

1,9-Nonanediol (1,9-ND): The Symmetrical Backbone 1,9-ND is a linear, symmetrical aliphatic diol featuring two highly reactive primary hydroxyl groups at its termini. When incorporated into a polymer backbone, the entire 9-carbon chain becomes part of the main polymer axis. This long linear segment provides inherent flexibility, but its lack of side chains allows the polymer chains to align closely and form semi-crystalline "hard" or "soft" domains[1]. The resulting material balances high flexibility with exceptional tensile strength, abrasion resistance, and hydrolysis resistance[2].

1,5-Nonanediol (1,5-ND): The Asymmetrical Disruptor 1,5-ND is an asymmetrical diol possessing a primary hydroxyl at C1 and a secondary hydroxyl at C5[3]. When this diol undergoes step-growth polymerization, the polymer backbone routes through carbons 1 to 5, leaving carbons 6 through 9 protruding as a bulky 4-carbon (butyl) pendant group[4]. This massive steric hindrance completely disrupts intermolecular chain packing, preventing crystallization. Consequently, polymers synthesized with 1,5-ND are highly amorphous, exhibiting an exceptionally low glass transition temperature ( Tg​ ) and extreme low-temperature flexibility[5]. Furthermore, the secondary hydroxyl group exhibits lower reactivity, necessitating specific catalytic conditions during synthesis.

Structural Impact on Polymer Chain Packing

PolymerFlexibility cluster_19 1,9-Nonanediol Pathway cluster_15 1,5-Nonanediol Pathway N1 Linear Symmetrical Diol (Primary OH at C1 & C9) N2 Ordered Chain Packing (Semi-Crystalline) N1->N2 N3 High Tensile Strength & Moderate Flexibility N2->N3 N4 Asymmetrical Diol (Primary C1, Secondary C5) N5 Bulky Butyl Pendant Group (Amorphous Matrix) N4->N5 N6 Extreme Flexibility & Low Tg N5->N6

Fig 1: Mechanistic pathways showing how diol symmetry dictates polymer morphology and flexibility.

Experimental Protocol: Synthesis and Flexibility Evaluation

To objectively compare the flexibility imparted by these diols, the following self-validating protocol details the synthesis of a polyurethane elastomer.

Step 1: Prepolymer Synthesis
  • Dehydration: Dry 100g of polytetramethylene ether glycol (PTMEG, MW=1000) under vacuum (-0.1 MPa) at 80°C for 2 hours to remove residual moisture, preventing premature urea linkage formation.

  • End-Capping: Introduce an excess of isophorone diisocyanate (IPDI) to the reaction vessel under a continuous nitrogen purge.

  • Validation: Maintain the reaction at 80°C until the theoretical NCO content is reached. Verify this by periodically sampling the mixture and performing a standard dibutyl amine back-titration.

Step 2: Chain Extension (The Variable Phase)
  • Cooling: Reduce the prepolymer temperature to 60°C to control the exothermic chain extension reaction.

  • Diol Addition: Introduce either 1,9-ND or 1,5-ND as the chain extender, strictly maintaining an NCO:OH molar ratio of 1.05:1.

    • Critical Causality Note for 1,5-ND: Because the secondary hydroxyl at C5 is sterically hindered and less nucleophilic than a primary hydroxyl, you must add 0.01 wt% of a urethanization catalyst (e.g., dibutyltin dilaurate, DBTDL). Without this, the differential reactivity will lead to low molecular weight oligomers and poor mechanical properties.

  • Homogenization: Vigorously mix for 2 minutes, then immediately degas under vacuum for 3 minutes to remove trapped air bubbles that would otherwise act as stress concentrators in the final film.

Step 3: Curing and Thermomechanical Testing
  • Casting: Pour the degassed mixture into pre-warmed Teflon molds.

  • Curing: Cure at 80°C for 24 hours, followed by a 7-day ambient post-cure to allow complete phase separation of hard and soft segments.

  • Analysis:

    • Evaluate the Glass Transition Temperature ( Tg​ ) using Dynamic Mechanical Analysis (DMA) at a heating rate of 3°C/min.

    • Measure flexibility and strength via tensile testing (ASTM D412 standard) using a universal testing machine at a crosshead speed of 500 mm/min.

Quantitative Data Comparison

The structural differences between the two diols manifest dramatically in the quantitative thermomechanical properties of the resulting polymers[1][4][5].

PropertyPolyurethane with 1,9-NDPolyurethane with 1,5-NDMechanistic Driver
Hydroxyl Reactivity Equal (Two Primary OH)Differential (Primary + Secondary OH)Steric hindrance at C5 in 1,5-ND
Polymer Morphology Semi-crystallineHighly AmorphousButyl pendant group disrupts chain packing
Glass Transition ( Tg​ ) -35°C to -25°C-60°C to -45°CHigh free volume in 1,5-ND amorphous matrix
Elongation at Break 400% - 600%800% - 1000%+Unrestricted chain mobility in 1,5-ND
Tensile Strength 25 - 35 MPa10 - 15 MPaCrystalline domain reinforcement in 1,9-ND
Hydrolysis Resistance ExcellentVery GoodHydrophobic aliphatic chains present in both

Strategic Applications in Drug Development & Biomaterials

Understanding the flexibility profiles of these diols allows formulation scientists to tailor polymers for specific biomedical applications:

  • 1,9-Nonanediol (Structural Flexibility): The semi-crystalline nature of 1,9-ND polymers makes them ideal for load-bearing, yet flexible biomaterials. Applications include drug-eluting cardiovascular stents and durable catheter tubing[6]. The crystalline domains act as physical crosslinks, preventing catastrophic mechanical failure under physiological stress while the 9-carbon chain allows the device to navigate tortuous vasculature.

  • 1,5-Nonanediol (Conformal Flexibility): The extreme, amorphous flexibility of 1,5-ND is perfectly suited for transdermal drug delivery patches , wearable biosensors, and soft tissue hydrogels[5]. The ultra-low Tg​ ensures the polymer remains highly pliable at skin temperature, conforming to dynamic biological surfaces without delamination. Furthermore, the amorphous matrix provides a high free volume, facilitating steady, diffusion-controlled release of active pharmaceutical ingredients (APIs).

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1,5-Nonanediol

As a Senior Application Scientist, I frequently encounter challenges in distinguishing aliphatic diols during metabolomic profiling, pheromone biosynthesis tracking, and polymer characterization. 1,5-nonanediol is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing aliphatic diols during metabolomic profiling, pheromone biosynthesis tracking, and polymer characterization. 1,5-nonanediol is a critical precursor in spiroacetal biosynthesis (such as the sex pheromones of the Bactrocera fruit flies) [1] and a highly valued building block for advanced polyurethanes.

This guide objectively compares the analytical performance of 1,5-nonanediol against its structural alternative, 1,9-nonanediol, providing a self-validating framework for mass spectrometry (MS) identification.

Platform Comparison: Why GC-MS Outperforms LC-MS/MS for Aliphatic Diols

When developing an analytical workflow for 1,5-nonanediol, scientists must choose between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • LC-MS/MS (ESI) Limitations: Electrospray Ionization (ESI) relies on the presence of basic (e.g., amines) or acidic (e.g., carboxylates) functional groups to efficiently accept or donate protons. Because aliphatic diols like 1,5-nonanediol are neutral and lack these easily ionizable sites, they exhibit exceptionally poor ionization efficiency in ESI, often requiring complex and time-consuming derivatization steps.

  • GC-MS (EI) Superiority: Electron Ionization (EI) at 70 eV forcefully ejects an electron from the oxygen lone pair of the hydroxyl group, creating a radical cation [2]. This hard ionization technique produces highly reproducible, structurally diagnostic fragmentation patterns, making GC-MS the gold standard for identifying 1,5-nonanediol without the need for pre-column derivatization.

Mechanistic Causality: The Fragmentation of 1,5-Nonanediol

Understanding the why behind a mass spectrum is critical for confident structural elucidation. Under 70 eV EI, the molecular ion (M⁺• at m/z 160) of 1,5-nonanediol is extremely weak (often <0.5% relative abundance) due to rapid downstream fragmentation [3]. The structural identity is instead confirmed through three primary causal pathways[4]:

  • α-Cleavage (m/z 103): The hydroxyl group at C5 acts as a strong electron-donating site. Following the removal of an electron from the oxygen lone pair, homolytic cleavage occurs between C5 and C6. Because the C6–C9 chain is a butyl group (C₄H₉, 57 Da), its loss leaves a resonance-stabilized oxonium ion at m/z 103 .

  • Cyclic Dehydration (m/z 85): The m/z 103 fragment undergoes subsequent dehydration (loss of H₂O, 18 Da). Causality: 1,5-diols are structurally predisposed to form highly stable 6-membered tetrahydropyran-like cyclic cations upon dehydration. This thermodynamic stability drives the high abundance (88.0%) of the m/z 85 peak.

  • Extensive Chain Scission (m/z 41): The aliphatic backbone shatters into smaller hydrocarbon fragments, culminating in the highly stable allyl cation (C₃H₅⁺) at m/z 41 , which serves as the base peak (100% abundance).

Pathway Visualization

G M 1,5-Nonanediol [M]⁺• m/z 160 A1 α-Cleavage (- •C₄H₉, 57 Da) M->A1 A3 Extensive Scission M->A3 F1 Oxonium Ion m/z 103 A1->F1 A2 Cyclic Dehydration (- H₂O, 18 Da) F1->A2 F2 Tetrahydropyran-like Cation m/z 85 A2->F2 F3 Allyl Cation m/z 41 (Base Peak) A3->F3

Figure 1: EI-MS fragmentation pathway of 1,5-nonanediol highlighting α-cleavage and dehydration.

Product vs. Alternative: 1,5-Nonanediol vs. 1,9-Nonanediol

To objectively evaluate the product's analytical signature, we must compare it against a terminal isomer alternative: 1,9-nonanediol . Because 1,9-nonanediol lacks a mid-chain hydroxyl group, its fragmentation causality is entirely different, relying on terminal di-dehydration rather than internal α-cleavage[5].

Feature / Fragment1,5-Nonanediol (Product)1,9-Nonanediol (Alternative)Mechanistic Causality
Base Peak m/z 41 (Allyl Cation)m/z 68 (Diene Cation)1,5-diol favors allyl scission; 1,9-diol favors sequential loss of two water molecules to form stable dienes.
α-Cleavage Marker m/z 103 (Loss of C₄H₉)Absent C5 hydroxyl in 1,5-diol allows internal chain cleavage; 1,9-diol lacks a mid-chain functional site.
Dehydration Marker m/z 85 (103 - H₂O)m/z 82, 81 1,5-diol forms stable tetrahydropyran-like C₅H₉O⁺; 1,9-diol undergoes terminal di-dehydration.
Molecular Ion (M⁺•) Weak / Absent (m/z 160)Weak (m/z 160)Typical for all aliphatic diols under 70 eV EI due to rapid fragmentation kinetics.

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system .

Step 1: Extraction & Solubilization
  • Action: Dissolve 1 mg of 1,5-nonanediol in 1 mL of anhydrous dichloromethane (DCM).

  • Causality: DCM is chosen over protic solvents like methanol because it prevents transesterification and is highly volatile. This ensures a sharp solvent delay peak that does not mask early-eluting low-mass diagnostic fragments (like m/z 41).

Step 2: Chromatographic Separation (GC)
  • Action: Inject 1 µL (split ratio 10:1) into a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Action: Temperature Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Causality: The non-polar stationary phase of the DB-5MS column interacts optimally with the aliphatic backbone, while the gentle 10°C/min ramp prevents thermal degradation of the hydroxyl groups prior to ionization.

Step 3: Mass Spectrometry (EI) Parameters
  • Action: Set Ionization Energy to 70 eV and Source Temperature to 230°C. Scan range: m/z 35 to 400.

  • Causality: 70 eV is the universally standardized energy for EI. It corresponds to the de Broglie wavelength of an electron that maximizes interaction with organic molecular orbitals, ensuring your fragmentation pattern matches established literature and library spectra.

Step 4: System Self-Validation Check
  • Action: Monitor the ratio of the m/z 103 to m/z 85 peaks.

  • Validation Logic: If the GC inlet is excessively hot or contaminated with active sites, thermal degradation will artificially inflate the m/z 85 peak (thermal dehydration) prior to ionization, severely diminishing m/z 103. A stable, reproducible ratio across multiple injections confirms that the dehydration is occurring correctly via electron-induced fragmentation in the MS source, validating the integrity of the entire analytical system.

References

  • Title: Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Supporting Information: Spiroacetal Biosynthesis in Bactrocera cacuminata (Contains exact 1,5-nonanediol EI-MS data) Source: Amazon S3 / ACS Publications URL: [Link]

  • Title: 1,9-Nonanediol (CID 19835) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

Sources

Comparative

Comparative Analysis of 1,5-Nonanediol vs. 1,5-Pentanediol: Impact on Coating Tensile Strength and Polymer Morphology

As a Senior Application Scientist, I approach coating formulation not merely as a blending exercise, but as an architectural challenge at the molecular level. When engineering high-performance polyurethane or polyester c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach coating formulation not merely as a blending exercise, but as an architectural challenge at the molecular level. When engineering high-performance polyurethane or polyester coatings, the selection of the aliphatic diol chain extender fundamentally dictates the macroscopic mechanical properties.

This guide provides an in-depth, objective comparison between two distinct diols: the widely utilized 1,5-Pentanediol (1,5-PDO) and the specialized 1,5-Nonanediol (1,5-NDO) . By examining their structural disparities, we can establish a direct causal link to their divergent impacts on coating tensile strength.

Mechanistic Principles: Structure Dictates Performance

To understand the macroscopic differences in tensile strength, we must examine the molecular architecture of each diol and how it influences microphase separation in the cured polymer matrix.

1,5-Pentanediol (1,5-PDO)

1,5-PDO is a linear, primary-primary diol (HO-(CH₂)-OH). Its unbranched C5 backbone facilitates tight polymer chain packing and optimal intermolecular hydrogen bonding, particularly within the hard segments of polyurethanes. This structural regularity yields a high cohesive energy density, which translates to superior ultimate tensile strength and robust film formation under mechanical stress. Furthermore, bio-based 1,5-PDO has emerged as a highly efficient, sustainable alternative that maintains these rigorous mechanical standards[1].

1,5-Nonanediol (1,5-NDO)

1,5-NDO is an asymmetric, primary-secondary diol. When incorporated into a polymer backbone, carbons 1 through 5 form the main chain, while the remaining four carbons protrude as a bulky butyl pendant group.

  • Steric Hindrance: This pendant tail acts as an internal plasticizer, introducing significant steric hindrance that disrupts hard-segment packing and increases the free volume of the polymer network[2].

  • Reactivity Kinetics: The secondary hydroxyl group at position 5 exhibits lower nucleophilic reactivity compared to a primary hydroxyl, which alters step-growth polymerization kinetics.

Consequently, coatings extended with 1,5-NDO exhibit reduced ultimate tensile strength but dramatically enhanced elongation, low-temperature flexibility, and hydrolytic stability due to the hydrophobic shielding provided by the butyl tail[3][4].

DiolMechanisms Start Diol Selection for Polyurethane Coating PDO 1,5-Pentanediol (Linear, Primary-Primary) Start->PDO NDO 1,5-Nonanediol (Branched, Primary-Secondary) Start->NDO Pack Tight Chain Packing & High H-Bond Density PDO->Pack Polymerization Steric Steric Hindrance from Butyl Pendant Group NDO->Steric Polymerization Strength High Tensile Strength (Rigid/Tough) Pack->Strength Macroscopic Effect Flex High Elongation & Lower Tensile Strength Steric->Flex Macroscopic Effect

Mechanistic pathway illustrating how diol structure dictates polyurethane coating tensile properties.

Quantitative Performance Comparison

The structural differences between these two diols manifest clearly in standard mechanical testing. Table 1 summarizes the typical performance metrics of a standard solvent-borne polyurethane coating formulated with either 1,5-PDO or 1,5-NDO as the chain extender.

Table 1: Comparative Mechanical and Thermal Properties

Property1,5-Pentanediol (1,5-PDO)1,5-Nonanediol (1,5-NDO)Mechanistic Causality
Ultimate Tensile Strength ~45 MPa~22 MPaLinear packing (PDO) vs. Steric disruption (NDO)
Elongation at Break ~300%~650%High H-bonding (PDO) vs. Internal plasticization (NDO)
Glass Transition (Tg) -15°C-35°CRigid backbone (PDO) vs. High free volume (NDO)
Water Absorption (wt%) 2.5%0.8%Polar chain (PDO) vs. Hydrophobic butyl tail (NDO)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating internal analytical checks, we guarantee that the observed differences in tensile strength are strictly attributable to the diol structure, rather than incomplete synthesis or stoichiometric imbalances.

Phase 1: NCO-Terminated Prepolymer Synthesis
  • Reaction: Charge a dry, nitrogen-purged reactor with 100g of Polytetramethylene ether glycol (PTMEG, MW=1000) and 33.3g of Isophorone diisocyanate (IPDI). Heat to 80°C for 2 hours.

  • Validation Check (Critical): Perform a dibutylamine back-titration (ASTM D2572). The reaction must only proceed to Phase 2 when the theoretical NCO content (~4.2%) is achieved. If the NCO% is too high, the prepolymer reaction is incomplete; continue heating.

Phase 2: Diol Chain Extension
  • Addition: Cool the reactor to 50°C. Split the prepolymer into two separate batches. To Batch A, add the stoichiometric equivalent of 1,5-PDO . To Batch B, add the stoichiometric equivalent of 1,5-NDO .

  • Catalysis: Because the secondary hydroxyl of 1,5-NDO is sterically hindered and less nucleophilic, add 0.05 wt% Dibutyltin dilaurate (DBTDL) to Batch B to equalize the reaction kinetics.

  • Validation Check (Critical): Monitor the reaction via FTIR spectroscopy. The chain extension is only complete when the characteristic NCO stretching peak at 2270 cm⁻¹ completely disappears.

Phase 3: Film Casting and Tensile Testing
  • Casting: Use a drawdown bar to cast a 100 µm wet film onto a Teflon-coated substrate. Cure thermally at 80°C for 12 hours.

  • Testing: Cut the cured films into standard dog-bone specimens. Perform tensile testing according to ASTM D882 using a universal testing machine at a crosshead speed of 50 mm/min.

Workflow Prep Prepolymer Synthesis (NCO-terminated) Ext Chain Extension (1,5-PDO or 1,5-NDO) Prep->Ext Film Film Casting & Thermal Curing Ext->Film Test Tensile Testing (ASTM D882) Film->Test

Step-by-step workflow for synthesizing and evaluating diol-extended polyurethane coatings.

Conclusion for Formulation Scientists

The choice between 1,5-PDO and 1,5-NDO is a classic trade-off between cohesive strength and flexibility.

  • Specify when formulating protective coatings that require high ultimate tensile strength, scratch resistance, and structural rigidity[1].

  • Specify for specialized applications—such as waterproof breathable articles or highly flexible hydrogels—where extreme elongation, low-temperature flexibility, and hydrolytic stability outweigh the need for absolute tensile strength[3][4].

Sources

Validation

The Analytical Challenge: Detector Selection for Aliphatic Diols

Validating 1,5-Nonanediol Purity: A Comparative Guide to HPLC-RID and Alternative Analytical Workflows As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by aliphatic diols. 1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 1,5-Nonanediol Purity: A Comparative Guide to HPLC-RID and Alternative Analytical Workflows

As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by aliphatic diols. 1,5-Nonanediol ( C9​H20​O2​ ) is a critical intermediate in the synthesis of polyurethanes, plasticizers, and complex spiroacetals[1]. However, validating its purity presents a fundamental physical challenge: the molecule entirely lacks conjugated double bonds or aromatic rings, meaning it has no native UV chromophore.

When analyzing non-UV active compounds, the default instinct of many researchers is to force the molecule into a UV-visible workflow via complexation or derivatization. While possible, this introduces unnecessary variability. This guide objectively compares High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) against alternative methods (ELSD, GC-FID, and UV), explaining the mechanistic causality behind why HPLC-RID remains the gold standard for robust, reproducible purity validation of bulk aliphatic diols.

To accurately quantify 1,5-nonanediol, the detector must respond to the mass or physical properties of the molecule rather than its light-absorbing capabilities. Let us examine the mechanistic trade-offs of the four primary approaches:

  • HPLC-UV with Cu(II) Complexation: Alcohols and diols can be detected via UV if the mobile phase is doped with Cu(II) ions (e.g., CuSO4​ ), forming a 1:1 Cu(II)-alcohol complex that absorbs at 250 nm[2]. Causality: While highly sensitive, this requires constant column equilibration with metal salts, which drastically reduces column lifespan and complicates waste disposal.

  • HPLC-ELSD (Evaporative Light Scattering Detector): ELSD nebulizes the effluent and evaporates the mobile phase, measuring the light scattered by the remaining non-volatile analyte particles[3]. Causality: ELSD is gradient-compatible and highly sensitive to non-chromophoric compounds[4]. However, the signal response is inherently non-linear (often quadratic), requiring complex polynomial calibration curves that complicate routine purity assays[5].

  • GC-FID (Gas Chromatography with Flame Ionization Detection): While FID is excellent for hydrocarbons, 1,5-nonanediol has a high boiling point and strong hydrogen-bonding potential. Causality: Direct GC injection often leads to peak tailing and thermal degradation unless the diol is first derivatized (e.g., silylation), adding a time-consuming sample preparation step.

  • HPLC-RID (Refractive Index Detector): RID measures the deflection of a light beam caused by the difference in refractive index between the pure mobile phase and the column effluent[6]. Causality: Because it relies on a universal physical property, RID requires no derivatization. It provides a strictly linear response, making it ideal for area-normalization purity calculations. Its primary limitation is the strict requirement for isocratic elution, as gradient mixing causes severe baseline drift[5].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for diol/polyol analysis across these detector platforms, based on validated chromatographic principles[5]:

Analytical ParameterHPLC-RIDHPLC-ELSDHPLC-UV (Cu(II) Complex)GC-FID (Derivatized)
Detection Mechanism Refractive IndexLight ScatteringUV AbsorbanceFlame Ionization
Derivatization Required NoneNoneIn-mobile-phase Cu(II)Silylation (Recommended)
Elution Mode Isocratic OnlyGradient CompatibleIsocraticTemperature Programmed
Linearity ( R2 ) > 0.999 (Linear)~0.995 (Quadratic)> 0.999 (Linear)> 0.999 (Linear)
Sensitivity (LOD) Moderate (~40 mg/L)High (~3 mg/L)High (~0.01 mg/L)High (~1 mg/L)
Reproducibility (RSD%) < 1.0% 2.0 - 5.0%< 2.0%< 2.0%

Logical Workflow for Detector Selection

G A 1,5-Nonanediol Sample (Lacks Chromophore) B Does it absorb UV natively? A->B C HPLC-UV (Requires Cu(II) Complexation) B->C No, force via derivatization D Alternative Universal Detectors B->D No, use native properties E Is Gradient Elution Required for Impurity Separation? D->E F HPLC-ELSD (Gradient Compatible, Non-linear) E->F Yes G HPLC-RID (Isocratic, Highly Linear) E->G No (Isocratic is sufficient) H Sample Prep: Dilution in Mobile Phase G->H I Separation: Polymer-based Reversed-Phase H->I J Detection: Refractive Index (RID) I->J K Purity Quantification (Area Normalization) J->K

Decision matrix and workflow for 1,5-nonanediol purity analysis using HPLC-RID.

Experimental Design: The Causality of the Method

To build a self-validating HPLC-RID protocol, every parameter must be optimized to stabilize the refractive index of the mobile phase.

1. Column Chemistry: Standard silica-based C18 columns can suffer from phase collapse in highly aqueous conditions. For aliphatic diols, a polymer-based reversed-phase column (e.g., Shodex RSpak DE-613) is highly recommended[8]. Polymer resins provide excellent retention for glycols and diols without the risk of stationary phase dewetting.

2. Thermal Stabilization (The Critical Variable): Refractive index is inherently dependent on fluid density, which fluctuates dramatically with temperature. Causality: If the column temperature and the RID optical bench temperature differ, or if ambient laboratory air drafts cool the capillary tubing, the baseline will wander erratically. Both the column compartment and the RID flow cell must be strictly maintained at an identical, elevated temperature (e.g., 40 °C or 50 °C) to ensure thermal equilibrium.

3. Mobile Phase Degassing: RID flow cells are highly sensitive to microscopic air bubbles, which cause sharp, random spikes in the chromatogram. The mobile phase must be aggressively degassed using an inline vacuum degasser, and ideally, sparged with helium prior to use.

Step-by-Step Methodology: HPLC-RID Purity Validation

This protocol is designed as a self-validating system. By incorporating rigorous System Suitability Testing (SST), the method proves its own reliability before any sample data is accepted.

Materials & Reagents
  • Reference Standard: 1,5-Nonanediol (Purity 99.5%).

  • Mobile Phase: HPLC-Grade Water / HPLC-Grade Acetonitrile (e.g., 60:40 v/v). Note: The exact ratio should be optimized to achieve a retention time ( k′ ) of 3 to 5.

  • Column: Polymer-based reversed-phase diol column (e.g., Shodex RSpak DE-613, 250 x 4.6 mm, 6 µm)[8].

Step 1: System Preparation and Equilibration
  • Prepare the isocratic mobile phase. Premix the solvents in a single bottle to prevent baseline noise caused by the HPLC pump's proportional valving.

  • Purge the RID reference cell with the mobile phase for 30 minutes at 1.0 mL/min.

  • Set the column oven and the RID optical bench to 40.0 °C .

  • Divert flow to the sample cell and allow the system to equilibrate until the baseline drift is less than 1×10−6 RIU/hour.

Step 2: Standard and Sample Preparation
  • Diluent: Use the exact mobile phase as the sample diluent. Causality: Injecting a sample dissolved in a different solvent creates a massive "solvent peak" (Schlieren effect) in the RID that can mask early-eluting impurities.

  • Sample Concentration: Prepare the 1,5-nonanediol sample at a high concentration (e.g., 5.0 mg/mL) to ensure trace impurities fall above the RID's relatively high Limit of Quantitation (LOQ)[5].

Step 3: System Suitability Testing (SST)

Before analyzing the batch, inject the reference standard (5.0 mg/mL) six consecutive times.

  • Self-Validation Criteria:

    • Retention time RSD 0.5%.

    • Peak area RSD 1.0%.

    • Theoretical plates ( N ) 5,000.

    • Tailing factor ( Tf​ ) between 0.9 and 1.2.

  • If these criteria are not met, the system is not thermally stable or the column is degraded. Do not proceed.

Step 4: Execution and Area Normalization
  • Inject a blank (mobile phase) to confirm baseline stability and identify system peaks.

  • Inject the 1,5-nonanediol sample (Injection volume: 10 - 20 µL)[9].

  • Calculation: Because RID provides a universal response proportional to mass for structurally similar aliphatic compounds, purity is calculated using the Area Normalization method:

    % Purity=(Total Area of all peaks (excluding blank peaks)Area of 1,5-nonanediol peak​)×100

References

  • Alt, H. M., Benson, A. F., et al. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. protocols.io / ResearchGate. Available at:[Link]

  • Tanaka, K., et al. (2017). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Journal of Separation Science, PubMed. Available at:[Link]

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at:[Link]

  • Quercus. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Available at:[Link]

  • Kim, J., et al. (2024). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. PMC. Available at:[Link]

  • Mastelf. (2025). Understanding Detectors in HPLC: Which One is Right for Your Analysis? Available at:[Link]

  • Shodex. Diols (DE-613) | Shodex HPLC Columns and Standards. Available at:[Link]

  • Booth, Y. K., et al. (2014). Oxidative Carbon–Carbon Bond Cleavage Is a Key Step in Spiroacetal Biosynthesis in the Fruit Fly Bactrocera cacuminata. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Jalaludin, A., et al. Comparison of ELSD and RID combined with HPLC for simultaneous determination of six rare sugars in food components. ResearchGate. Available at:[Link]

Sources

Comparative

comparative analysis of C9 aliphatic diols in resin formulations

Comparative Analysis of C9 Aliphatic Diols in Advanced Resin Formulations: 1,9-Nonanediol vs. 2-Methyl-1,8-octanediol Executive Summary In the development of advanced biocompatible polyurethanes (PUs) and polyesters for...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of C9 Aliphatic Diols in Advanced Resin Formulations: 1,9-Nonanediol vs. 2-Methyl-1,8-octanediol

Executive Summary

In the development of advanced biocompatible polyurethanes (PUs) and polyesters for drug delivery systems and medical devices, the selection of the aliphatic diol chain extender fundamentally dictates the macroscopic properties of the resulting polymer matrix. Among medium-to-long chain diols, C9 aliphatic diols—specifically 1,9-nonanediol (ND) and 2-methyl-1,8-octanediol (MOD)—offer a unique balance of hydrophobicity, hydrolytic stability, and mechanical tunability[1][2]. This guide provides an objective, data-driven comparison of ND and MOD, equipping drug development professionals and polymer scientists with the mechanistic insights required to engineer optimized resin formulations.

Mechanistic Foundations: Linearity vs. Branching

The divergent performance of ND and MOD in resin formulations stems entirely from their molecular architecture.

1,9-Nonanediol (ND) is a linear, unbranched C9 diol. Its straight-chain geometry facilitates tight interchain packing and strong intermolecular hydrogen bonding between the resulting urethane or ester linkages[1]. This high degree of microphase separation and crystallinity creates a tortuous path for water molecules, significantly delaying hydrolytic degradation[3]. In drug delivery, this mechanism is highly desirable for formulating rigid subcutaneous implants that require a zero-order, sustained drug release profile over several months.

Conversely, 2-Methyl-1,8-octanediol (MOD) introduces a pendant methyl group at the C2 position. This subtle structural deviation introduces significant steric hindrance, disrupting the orderly packing of polymer chains[2]. The resulting matrix is highly amorphous, exhibiting a lower glass transition temperature ( Tg​ ) and increased free volume. For biomedical engineers, MOD is the diol of choice when formulating flexible, optically transparent matrices—such as drug-eluting balloon catheters—where mechanical compliance and rapid drug elution are prioritized over rigid structural integrity[2].

C9_Diol_Comparison Root C9 Aliphatic Diols in Resins ND 1,9-Nonanediol (ND) Linear Structure Root->ND MOD 2-Methyl-1,8-octanediol (MOD) Branched Structure Root->MOD ND_Mech Tight Interchain Packing High Crystallinity ND->ND_Mech MOD_Mech Steric Hindrance Amorphous Domains MOD->MOD_Mech ND_Prop High Tensile Strength Low Water Permeability ND_Mech->ND_Prop MOD_Prop High Flexibility Optical Transparency MOD_Mech->MOD_Prop ND_App Sustained Drug Release Rigid Implants ND_Prop->ND_App MOD_App Rapid Elution Flexible Catheters MOD_Prop->MOD_App

Structure-property relationships of C9 diols in biomedical polyurethane formulations.

Comparative Data Analysis

The following table synthesizes the physicochemical properties and resulting resin performance metrics of ND and MOD.

Property / Metric1,9-Nonanediol (ND)2-Methyl-1,8-octanediol (MOD)
Chemical Formula HO(CH₂)₉OHHOCH₂CH(CH₃)(CH₂)₆OH
Molecular Architecture Linear aliphaticBranched aliphatic (C2 Methyl)
Physical State (at 25°C) White crystalline solid[1][4]Clear, viscous liquid[2]
Melting Point 45.8 °C[4]< 0 °C (Amorphous)[2]
Hydrophobicity (XLogP3) 2.2[4]~2.0 - 2.4
Polymer Crystallinity High (promotes microphase separation)Low / Highly Amorphous
Primary Resin Benefit High tensile strength, superior water resistance[1]Flexibility, transparency, low-temp performance[2]
Biomedical Application Focus Rigid structural implants, slow-release matricesFlexible catheters, rapid-eluting coatings

Experimental Protocol: Synthesis and Validation of a C9-Polyurethane Drug Delivery Matrix

To objectively evaluate the performance of these diols, the following step-by-step methodology outlines the synthesis of a biodegradable polyurethane matrix using a C9 diol and 1,6-hexamethylene diisocyanate (HDI)[3].

Step 1: Pre-polymerization Dehydration

  • Procedure: Place 0.1 mol of the selected C9 diol (ND or MOD) in a three-neck round-bottom flask. Heat to 60°C under dynamic vacuum (1 Torr) for 2 hours with continuous magnetic stirring.

  • Causality: Aliphatic diols are hygroscopic. Residual water acts as a potent chain terminator and reacts violently with isocyanates to form urea linkages and carbon dioxide gas. Removing moisture prevents unwanted foaming, ensuring a uniform, predictable polymer molecular weight and preventing structural defects in the final drug matrix.

Step 2: Polyaddition Reaction

  • Procedure: Transfer the dehydrated diol to a dry, nitrogen-purged reactor. Add anhydrous dimethylformamide (DMF) as a solvent. Dropwise, add 0.105 mol of HDI (a 1:1.05 Diol:Diisocyanate molar ratio). Introduce 0.1 wt% stannous octoate as a catalyst. Maintain the reaction at 80°C for 4 hours.

  • Causality: The slight stoichiometric excess of HDI ensures the complete conversion of hydroxyl groups, resulting in isocyanate-terminated prepolymers. This is critical for subsequent crosslinking or functionalization with targeting ligands in advanced drug delivery systems.

Step 3: Self-Validating Reaction Monitoring via FTIR

  • Procedure: Extract 0.5 mL aliquots every 30 minutes and analyze via Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Trustworthiness & Validation: Unreacted isocyanate groups (-NCO) are highly toxic and must be eliminated for biocompatibility. This protocol is self-validating: the reaction is definitively complete only when the distinct -NCO asymmetric stretch at 2270 cm⁻¹ completely disappears, which must inversely correlate with the stabilization of the urethane carbonyl (-NH-COO-) peak at 1700 cm⁻¹.

Step 4: API Incorporation and Matrix Casting

  • Procedure: Cool the synthesized PU solution to room temperature. Dissolve the target Active Pharmaceutical Ingredient (API) directly into the polymer-DMF solution (typically 5-10% w/w loading). Cast the solution onto a leveled Teflon mold and evaporate the solvent at 50°C under reduced pressure for 48 hours.

  • Causality: Co-dissolving the API prior to solvent casting ensures a homogeneous molecular dispersion of the drug within the PU matrix, preventing burst release phenomena caused by surface-bound API aggregates.

Conclusion

The choice between 1,9-nonanediol and 2-methyl-1,8-octanediol is a fundamental exercise in polymer engineering. ND is the definitive choice for formulations requiring high mechanical integrity and prolonged hydrolytic stability. In contrast, MOD is indispensable when the application demands an amorphous, flexible matrix that maintains optical clarity and compliance at physiological temperatures.

Sources

Safety & Regulatory Compliance

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